molecular formula C21H13ClF8N6O B15618861 Tigolaner-d4

Tigolaner-d4

Cat. No.: B15618861
M. Wt: 556.8 g/mol
InChI Key: TVAJZOVLQZNNCJ-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigolaner-d4 is a useful research compound. Its molecular formula is C21H13ClF8N6O and its molecular weight is 556.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H13ClF8N6O

Molecular Weight

556.8 g/mol

IUPAC Name

2-chloro-N-(1-cyano-2,2,3,3-tetradeuteriocyclopropyl)-5-[1-[1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-5-yl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37)/i4D2,5D2

InChI Key

TVAJZOVLQZNNCJ-CQOLUAMGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tigolaner on GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mechanism of action of Tigolaner. As of the date of this publication, there is no publicly available scientific literature or data specifically detailing the synthesis, binding affinities, efficacy, or pharmacokinetic profile of its deuterated analog, Tigolaner-d4. Therefore, a direct comparative analysis is not possible. This guide will focus on the known properties of Tigolaner and will include a theoretical discussion on the potential implications of deuteration.

Executive Summary

Tigolaner is a novel bispyrazole ectoparasiticide that exhibits its therapeutic effect through the potent and selective inhibition of gamma-aminobutyric acid (GABA) gated chloride channels in insects and acarines.[1][2] As an allosteric modulator, it does not compete with the endogenous ligand GABA but binds to a distinct site on the receptor complex, leading to a non-competitive antagonism of receptor function.[3] This inhibition of GABAergic neurotransmission results in hyperexcitability of the parasite's central nervous system, leading to paralysis and death. Notably, Tigolaner displays a significantly higher affinity for invertebrate GABA receptors over their mammalian counterparts, which underpins its favorable safety profile in host animals.[1][2][4] This document will provide a comprehensive analysis of the available data on Tigolaner's mechanism of action, supported by detailed experimental methodologies and visual representations of the relevant biological pathways and laboratory workflows.

Introduction to Tigolaner and the Rationale for Deuteration

Tigolaner is a key active ingredient in veterinary formulations designed for the treatment and prevention of flea and tick infestations in cats.[2][5] Its prolonged efficacy and rapid onset of action make it a valuable tool in veterinary medicine.[2][5]

The Deuterium (B1214612) Switch: A Theoretical Advantage for this compound

While no specific data for this compound exists, the principles of deuteration in drug development suggest potential advantages. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

The theoretical benefits of deuterating Tigolaner could include:

  • Reduced Metabolic Clearance: Slower metabolism could lead to a lower rate of clearance from the body.

  • Increased Half-Life: A reduced clearance rate would result in a longer plasma half-life.

  • Enhanced Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.

  • Improved Safety Profile: Slower metabolism might reduce the formation of potentially toxic metabolites.

It is crucial to emphasize that these are theoretical advantages, and without empirical data, the actual effects of deuteration on Tigolaner's properties remain unknown.

Mechanism of Action on GABA Receptors

Tigolaner's primary molecular target is the GABA receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in both vertebrates and invertebrates.[1][2]

The GABAergic System in Insects

In insects, GABA is the principal inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to an influx of negatively charged chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus causing inhibition.

Allosteric Modulation by Tigolaner

Tigolaner acts as a non-competitive antagonist and an allosteric modulator of the GABA receptor.[3] This means:

  • Non-competitive: It does not directly compete with GABA for its binding site.

  • Allosteric Modulation: It binds to a separate, distinct site on the receptor protein.[3]

Binding of Tigolaner to this allosteric site induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. This effectively blocks the inhibitory signal, leading to uncontrolled neuronal excitation, paralysis, and death of the insect or acarine. Research indicates that Tigolaner's binding site is different from that of other insecticides like fipronil.[3]

Signaling Pathway

The following diagram illustrates the inhibitory signaling of GABA and its disruption by Tigolaner.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Fusion AP Action Potential AP->Ca_channel Opens GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Opens Channel (Cl⁻ Influx) No_Inhibition No Inhibition (Hyperexcitation) GABA_R->No_Inhibition Channel Blocked Tigolaner Tigolaner Tigolaner->GABA_R Binds to Allosteric Site

GABAergic Synapse and Tigolaner's Point of Action.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Tigolaner in Cats (Single Topical Administration)
ParameterValueReference
Maximum Plasma Concentration (Cmax)1.35 mg/L[1][2]
Time to Maximum Concentration (Tmax)12 days[1][2]
Half-life (t1/2)24 days[1][2]
Bioavailability57%[6]
Volume of Distribution4 L/kg[6]
Clearance0.005 L/h/kg[6]
Table 2: Efficacy of Tigolaner Against Fleas (Ctenocephalides felis) in Cats
Time PointEfficacy (%)Reference
12 hours (initial)100%[2]
8 hours (re-infestation, up to 2 months)>98.9%[2]
13 weeks>96.3%[5]

Experimental Protocols

The following sections describe generalized experimental protocols that are standard in the field for characterizing the mechanism of action of compounds like Tigolaner.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of Tigolaner for insect and mammalian GABA receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize insect (e.g., from flea or tick synganglia) or mammalian (e.g., rat brain cortex) tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the GABA receptors.

    • Wash the pellets and resuspend in the assay buffer.

  • Binding Reaction:

    • Incubate the membrane preparation with a known concentration of a radiolabeled ligand that binds to the allosteric site of the GABA receptor (e.g., [³H]-EBOB).

    • Add increasing concentrations of unlabeled Tigolaner to compete with the radioligand for binding.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Tigolaner concentration.

    • Determine the IC50 value (the concentration of Tigolaner that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Insect/Mammalian Tissue) start->membrane_prep binding_reaction Binding Reaction (Radioligand + Tigolaner) membrane_prep->binding_reaction separation Separation of Bound/ Free Ligand (Filtration) binding_reaction->separation detection Detection of Radioactivity (Scintillation Counting) separation->detection data_analysis Data Analysis (IC50 and Ki Determination) detection->data_analysis end End data_analysis->end TEVC_Workflow start Start receptor_expression GABA Receptor Expression (Xenopus Oocytes) start->receptor_expression recording_setup Electrophysiological Recording Setup (Two-Electrode Voltage-Clamp) receptor_expression->recording_setup drug_application Drug Application (GABA ± Tigolaner) recording_setup->drug_application data_acquisition Data Acquisition (Current Recordings) drug_application->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

References

Tigolaner: A Technical Guide to its Discovery, Development, and Application as a Novel Ectoparasiticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigolaner (B611375) is a novel ectoparasiticide belonging to the bispyrazole chemical class, developed to provide long-lasting protection against fleas and ticks in cats.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, pharmacokinetics, efficacy, and safety of tigolaner. It details the experimental methodologies employed in its development and evaluation, presenting key quantitative data in a structured format. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the animal health sector.

Discovery and Development

The discovery of tigolaner was the result of a dedicated research program at Bayer aimed at identifying new molecules that inhibit GABA-gated chloride channels (GABA-Cls).[1] The primary goal was to develop a compound with an improved toxicological profile and the potential to overcome resistance to existing ectoparasiticides like fipronil (B1672679) and dieldrin.[1]

A high-throughput in vitro screening campaign targeting GABA-Cls was initiated, which, combined with a "mix-match" synthetic approach, led to the identification of several promising lead compounds.[1] This strategy involves the combinatorial synthesis of a large library of related molecules to systematically explore the structure-activity relationship. Further chemical optimization of a pyrazole-based chemotype, which demonstrated a different binding site compared to fipronil, ultimately led to the discovery of tigolaner.[1] Tigolaner is a key active ingredient in the veterinary product Felpreva®, which was approved by the European Medicines Agency in November 2021 for the control of ecto- and endoparasites in cats.[1]

High-Throughput Screening and Synthesis Workflow

The initial discovery process for tigolaner involved a systematic approach to identify and optimize a novel ectoparasiticide. The general workflow is outlined below.

Caption: Workflow for the discovery of Tigolaner.

Mechanism of Action

Tigolaner is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system of insects and acarines. By binding to the GABA receptor, tigolaner blocks the influx of chloride ions into the neuron. This disruption of the normal inhibitory signaling leads to hyperexcitation of the parasite's nervous system, resulting in paralysis and eventual death.[3]

Importantly, tigolaner exhibits a significantly higher affinity for invertebrate GABA receptors compared to mammalian receptors, which accounts for its favorable safety profile in cats.[2][4]

Signaling Pathway of Tigolaner

The mechanism of action of tigolaner at the neuronal synapse is depicted in the following diagram.

G cluster_synapse Invertebrate Synapse cluster_channel GABA-Gated Chloride Channel Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Releases Postsynaptic Postsynaptic Neuron GABA_R GABA Receptor Cl_Channel Chloride Channel GABA_R->Cl_Channel Opens Hyperexcitation Hyperexcitation, Paralysis, Death Cl_Channel->Hyperexcitation Prevents Inhibition GABA->GABA_R Binds to Tigolaner Tigolaner Tigolaner->GABA_R Blocks Cl_ion Cl- Cl_ion->Cl_Channel Influx

Caption: Mechanism of action of Tigolaner at the GABA receptor.

Pharmacokinetics in Cats

Following a single topical administration of Felpreva® at the target dose, tigolaner is systemically absorbed and exhibits a long half-life, which contributes to its sustained efficacy.[5] Key pharmacokinetic parameters are summarized below.

ParameterValueReference
Mean Peak Concentration (Cmax) 1352 µg/L[5]
Time to Peak Concentration (Tmax) 12 days[5]
Mean Half-Life (t1/2) 24 days[5]
Absolute Bioavailability 57%[5][6]
Volume of Distribution (IV) 4 L/kg[5][6]
Plasma Clearance (IV) 0.005 L/h/kg[5][6]
Primary Route of Elimination Feces (54% within 28 days)[5][6]

Efficacy Against Ectoparasites

Tigolaner has demonstrated high efficacy against a range of ectoparasites in cats, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, I. holocyclus), and mites (Otodectes cynotis, Notoedres cati).[2][7]

Efficacy Against Fleas (Ctenocephalides felis)

Multiple studies have confirmed the immediate and persistent efficacy of tigolaner against fleas.

Study TypeDosage (mg/kg BW)Time PointEfficacy (%)Reference
Dose Confirmation 14.5Day 1100[6][8][9]
14.5Week 13 (Day 91)100[8]
Dose Confirmation #2 14.5Day 8699.5[8]
Speed of Kill 14.512 hours post-treatment100[8][9]
14.58 hours post-reinfestation (up to 8 weeks)98.9 - 100[8][9]
14.524 hours post-reinfestation (at week 13)96.3[8][9]
Efficacy Against Mites

Tigolaner is also highly effective against common feline mites.

Mite SpeciesStudy TypeTime PointEfficacy (%)Reference
Otodectes cynotis Dose Confirmation #1 & #3Day 28/30100[10]
Dose Confirmation #2Day 2899.6[10]
Field StudyDay 28100 (parasitological cure)[11][12]
Notoedres cati Field StudyDay 28100 (parasitological cure)[11][12]

Experimental Protocols

The development of tigolaner was supported by a series of rigorous experimental studies. The general methodologies for key efficacy trials are outlined below.

General Workflow for Efficacy Studies

A standardized workflow is employed for conducting dose determination and dose confirmation studies to evaluate the efficacy of ectoparasiticides.

G cluster_workflow Efficacy Study Workflow A Animal Selection & Acclimation (Healthy, purpose-bred cats) B Randomization (Based on pre-treatment parasite counts) A->B C Treatment Administration (Tigolaner or Placebo/Control) B->C D Parasite Infestation (Artificial infestation with fleas/mites) C->D Day 0 E Efficacy Assessment (Parasite counts at defined intervals) D->E Post-treatment/ re-infestation F Data Analysis (Comparison between treated and control groups) E->F

Caption: General experimental workflow for Tigolaner efficacy studies.

Flea Efficacy Studies
  • Animal Models: Purpose-bred, healthy adult cats of mixed breeds are used. Animals are housed individually to prevent cross-contamination.

  • Infestation: Cats are infested with a specific number of unfed adult Ctenocephalides felis (e.g., 100 fleas per cat) prior to treatment and at regular intervals post-treatment.

  • Treatment: Tigolaner is administered topically as a spot-on solution at various dosages for dose-determination studies, or at the target therapeutic dose for dose-confirmation and speed-of-kill studies.[8] A control group receives a placebo.

  • Flea Counts: At specified time points after treatment or re-infestation (e.g., 24, 48 hours), the entire body of each cat is combed with a fine-toothed flea comb to remove and count live fleas.

  • Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean number of live fleas on the treated group compared to the control group.

Mite Efficacy Studies (Otodectes cynotis)
  • Animal Models: Healthy adult cats are used.

  • Infestation: For artificial infestation studies, a known number of Otodectes cynotis mites are introduced into the ear canals of the cats. For field studies, cats with naturally occurring infestations are enrolled.

  • Treatment: A single topical dose of tigolaner is administered.

  • Mite Counts: At the end of the study period (e.g., Day 28 or 30), the ear canals of the cats are flushed, and the collected debris is examined under a microscope to count the number of live mites.[10]

  • Efficacy Calculation: Efficacy is determined by the percentage reduction in the mean mite count in the treated group compared to the control group. A parasitological cure is defined as the absence of live mites.[12]

Safety Profile

Tigolaner has been shown to be well-tolerated in cats.[10] In safety studies, some cats showed mild and transient application site reactions, such as scratching or licking the application site, which resolved quickly without treatment.[8] The high selectivity of tigolaner for invertebrate GABA receptors contributes to its favorable safety margin in mammals.[4]

Conclusion

Tigolaner represents a significant advancement in the control of ectoparasites in cats. Its discovery through a systematic screening and chemical optimization process has yielded a potent and selective inhibitor of invertebrate GABA-gated chloride channels. Its pharmacokinetic profile allows for a long duration of action, providing sustained protection against fleas and ticks for up to 13 weeks.[1] The comprehensive efficacy and safety studies detailed in this guide provide a solid foundation for its use in veterinary medicine. The methodologies and data presented herein serve as a valuable resource for researchers and professionals involved in the ongoing development of novel antiparasitic agents.

References

Physicochemical Properties of Tigolaner-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel ectoparasiticide belonging to the bis-pyrazole chemical class. It is effective against a broad spectrum of parasites, including fleas and ticks in felines. Its deuterated isotopologue, Tigolaner-d4, serves as an internal standard for analytical and pharmacokinetic studies. This document outlines the core physicochemical properties of Tigolaner, providing a foundational understanding for researchers working with its deuterated form.

The primary rationale for deuterating drug molecules is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes.[1][2][] This can result in a longer biological half-life and altered pharmacokinetic profile, which is a critical consideration in drug development.[1][2]

Chemical Identity and Structure

This compound is a deuterated analog of Tigolaner, with four deuterium (B1214612) atoms replacing hydrogen atoms on the cyclopropyl (B3062369) ring.

IdentifierData
Compound Name This compound
Synonym 2-chloro-N-(1-cyanocyclopropyl-2,2,3,3-d4)-5-(2'-methyl-5'-(pentafluoroethyl)-4'-(trifluoromethyl)-2'H-[1,3'-bipyrazol]-4-yl)benzamide[4]
Chemical Class Bis-pyrazole[5][6]
Molecular Structure of Tigolaner

Specific structural representation of this compound is not available. The image below depicts the structure of non-deuterated Tigolaner.

Chemical structure of Tigolaner

Physicochemical Properties

The following table summarizes the known physicochemical properties of Tigolaner. The values for this compound are expected to be very similar, with a minor increase in molecular weight due to the four deuterium atoms.

PropertyValue (for Tigolaner)Expected Impact of Deuteration (for this compound)
Molecular Formula C₂₁H₁₃ClF₈N₆O[5][7]C₂₁H₉D₄ClF₈N₆O
Molecular Weight ~552.81 g/mol [5][7]~556.83 g/mol
Appearance White to off-white crystalline powder[5]Expected to be similar
Solubility Limited solubility in water; soluble in organic solvents[5]Expected to be similar
Stability Stable under standard storage conditions; may degrade under extreme pH or temperature[5]Expected to be similar

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Tigolaner or this compound are not publicly available. However, standard methodologies for small molecules in veterinary drug development are well-established.

Solubility Determination

The thermodynamic solubility of a veterinary drug candidate is a critical parameter. A common method is the saturation shake-flask method .[8]

Protocol Outline:

  • An excess amount of the compound (this compound) is added to a specific volume of a relevant medium (e.g., water, buffer solutions at various pH values) in a sealed flask.[8]

  • The flask is agitated at a constant temperature (e.g., 38.5°C for bovine species, 39°C for canine species) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[1]

  • After equilibration, the suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • This process is repeated at different pH values to understand the pH-solubility profile of the compound.[8]

pKa and logP/logD Determination

The acid dissociation constant (pKa) and the partition coefficient (logP) or distribution coefficient (logD) are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[9][10][11]

pKa Determination:

  • Potentiometric Titration: This is a standard method where the compound is dissolved in a suitable solvent and titrated with an acid or base. The pKa is determined from the inflection point of the titration curve.[12]

  • Capillary Electrophoresis: This high-throughput method measures the electrophoretic mobility of a compound at different pH values to determine its pKa.[12]

logP/logD Determination:

  • Shake-Flask Method: The compound is partitioned between two immiscible phases (typically n-octanol and water or a buffer). The concentrations of the compound in each phase are measured after equilibration to calculate the partition coefficient.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity. This method is faster and requires less material than the shake-flask method.[12][13]

Mechanism of Action & Signaling Pathway

Tigolaner acts as a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[6][14][15] This inhibition blocks the normal neurotransmission in parasites, leading to hyperexcitation, paralysis, and ultimately, death. Tigolaner exhibits a higher selectivity for insect and acarine GABA receptors over mammalian receptors, which contributes to its safety profile in veterinary use.[6][14][15]

cluster_parasite Parasite Neuron Tigolaner Tigolaner GABA_Receptor GABA-gated Chloride Channel Tigolaner->GABA_Receptor Binds to and inhibits Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Blocks Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Prevents Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Leads to failure of Paralysis Paralysis & Death Inhibition->Paralysis Results in

Caption: Mechanism of action of Tigolaner in parasites.

Experimental Workflow: Physicochemical Property Analysis

The general workflow for characterizing a new chemical entity like this compound involves a series of established experimental procedures.

cluster_workflow Physicochemical Characterization Workflow start Synthesis and Purification of This compound structure Structural Elucidation (NMR, Mass Spec) start->structure purity Purity Assessment (HPLC, etc.) start->purity solubility Solubility Studies (Shake-Flask) structure->solubility purity->solubility pka_logp pKa and logP/logD Determination solubility->pka_logp stability Stability Assessment (pH, Temperature) pka_logp->stability end Comprehensive Physicochemical Profile stability->end

Caption: General experimental workflow for physicochemical profiling.

Conclusion

While specific experimental data for this compound remains limited in the public domain, a robust understanding of its physicochemical properties can be inferred from the data available for Tigolaner, combined with the established principles of deuterium substitution in medicinal chemistry. The provided information on chemical identity, core physicochemical properties, generalized experimental protocols, and mechanism of action serves as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to fully elucidate the specific properties of this compound and its potential impact on pharmacokinetic behavior.

References

Tigolaner-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Tigolaner, a novel ectoparasiticide. Due to the limited availability of public information on Tigolaner-d4, this guide focuses on the parent compound, Tigolaner. The core physicochemical and biological properties are expected to be comparable, with the deuterated form primarily serving as an internal standard in analytical studies.

Core Compound Identification

IdentifierValueSource
Compound Name Tigolaner[1][2]
CAS Number 1621436-41-6[1][2][3]
Molecular Formula C21H13ClF8N6O[1][2]
Molecular Weight 552.8 g/mol [1][2]
IUPAC Name 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide[1]
Chemical Class Bispyrazole[4][5][6]

Mechanism of Action

Tigolaner functions as a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[4][6][7] This action blocks neurotransmission, leading to paralysis and death of the targeted parasites.[1] Notably, Tigolaner exhibits a higher binding affinity for insect and acarine GABA receptors compared to mammalian receptors, which contributes to its safety profile in host animals.[4][6]

cluster_Neuron Parasite Neuron cluster_Effect Cellular Effect GABA GABA GABA_R GABA-gated Chloride Channel GABA->GABA_R Binds to Influx Chloride Influx (Hyperpolarization) GABA_R->Influx Opens Blocked Channel Blocked (No Influx) GABA_R->Blocked Remains Closed Chloride Cl- Tigolaner Tigolaner Tigolaner->GABA_R Inhibits Paralysis Paralysis & Death Blocked->Paralysis Leads to

Tigolaner's inhibitory action on GABA-gated chloride channels.

Pharmacokinetics in Feline Models

Tigolaner is a key component of the veterinary product Felpreva®, a topical solution for cats that also contains emodepside (B1671223) and praziquantel (B144689).[1][8] Pharmacokinetic studies following a single topical administration in cats have been documented.

ParameterValueUnitSource
Time to Maximum Concentration (Tmax) 12days[8][9]
Maximum Concentration (Cmax) 1.35mg/L[6][8]
Elimination Half-Life (t1/2) 24days[8][9]
Bioavailability 57%[9][10]
Primary Route of Elimination Feces-[4][9]

Efficacy Against Ectoparasites

Tigolaner has demonstrated high efficacy against a range of ectoparasites in cats.

ParasiteEfficacyTime to EffectDuration of EfficacySource
Fleas (Ctenocephalides felis) 100%12 hours (existing infestation)Up to 13 weeks[4][5]
>98.9%8 hours (new infestations)8 weeks[5]
Ticks (Ixodes ricinus) >95%48 hours13 weeks[4][8]
Ear Mites (Otodectes cynotis) 100%--[11][12]
Mange Mites (Notoedres cati) 100%--[12][13]

Experimental Protocols

While detailed, proprietary synthesis protocols are not publicly available, the general approach involves multi-step organic synthesis.[3] Efficacy and pharmacokinetic studies typically follow established veterinary research guidelines.

Pharmacokinetic Study Protocol Outline

A representative pharmacokinetic study involves the following steps:

A Animal Selection (Clinically healthy cats) B Acclimation Period A->B C Randomization into Treatment Groups B->C D Topical Administration of Tigolaner Formulation C->D E Serial Blood Sampling (Pre-defined time points) D->E F Plasma Separation E->F G LC-MS/MS Analysis of Plasma Samples F->G H Pharmacokinetic Modeling (Cmax, Tmax, t1/2) G->H

Generalized workflow for a feline pharmacokinetic study of Tigolaner.
Efficacy Study Protocol Outline (Flea Infestation Model)

Efficacy studies against ectoparasites like fleas generally adhere to the following experimental design:

A Animal Selection & Acclimation B Pre-treatment Flea Infestation (e.g., 100 C. felis) A->B C Randomization to Treatment & Control Groups B->C D Topical Application of Tigolaner or Placebo C->D E Flea Counts at Specified Intervals (e.g., 24h, 48h) D->E F Re-infestation with Fleas (Weekly or Bi-weekly) E->F G Continued Flea Counts Post-Re-infestation F->G H Efficacy Calculation (Comparison to control) G->H

Typical experimental workflow for assessing the efficacy of Tigolaner against fleas.

Synthesis Overview

The synthesis of Tigolaner is a complex process involving the construction of a fluorinated heterocyclic structure.[3] Key steps in the synthesis include the formation of the pyrazole (B372694) core, followed by functionalization with halogenated aromatic rings to enhance its biological activity and lipophilicity.[3] The process also involves amide coupling and cyclization reactions to yield the final compound.[3]

Conclusion

Tigolaner is a highly effective and long-acting ectoparasiticide with a well-defined mechanism of action and pharmacokinetic profile in felines. Its potent activity against a broad spectrum of common ectoparasites makes it a valuable tool in veterinary medicine. Further research into its applications and potential deuterated analogues for analytical purposes is warranted.

References

In-Depth Technical Guide: The Structure-Activity Relationship of Tigolaner and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigolaner, a novel bispyrazole ectoparasiticidal agent, represents a significant advancement in veterinary medicine for the control of fleas, ticks, and mites in companion animals. As a potent non-competitive antagonist of insect γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GABA-Cls and Glu-Cls), its mechanism of action leads to the disruption of neurotransmission in invertebrates, resulting in paralysis and death. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Tigolaner and its analogues, detailing the key structural motifs essential for its potent parasiticidal activity. This document summarizes quantitative SAR data, provides detailed experimental protocols for the evaluation of these compounds, and presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of parasiticides.

Introduction

The control of ectoparasites in companion animals is a critical aspect of veterinary care, aimed at preventing the transmission of vector-borne diseases and mitigating the discomfort and health issues associated with infestations. The emergence of resistance to existing parasiticides necessitates the continuous development of new chemical entities with novel modes of action. Tigolaner, belonging to the bispyrazole chemical class, has demonstrated excellent efficacy and a favorable safety profile.[1][2] It is a key active ingredient in the broad-spectrum parasiticide product Felpreva®, which also contains the endoparasiticides emodepside (B1671223) and praziquantel.[3]

The discovery of Tigolaner was the result of extensive research focused on identifying new molecules that inhibit GABA-gated chloride channels with an improved toxicological profile and the potential to overcome resistance to older insecticides like fipronil.[3][4] This guide delves into the intricate relationship between the chemical structure of Tigolaner and its analogues and their biological activity, providing a valuable resource for medicinal chemists and parasitologists involved in the design and development of next-generation ectoparasiticides.

Mechanism of Action: Targeting Invertebrate Neurotransmission

Tigolaner exerts its parasiticidal effect by acting as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor in insects and acarines.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system of invertebrates. Its binding to GABA-gated chloride channels (GABA-Cls) opens the channels, allowing an influx of chloride ions and subsequent hyperpolarization of the neuron, which inhibits nerve impulse transmission.

Tigolaner and its analogues act as non-competitive antagonists at these receptors. They are believed to bind to a site within the chloride channel pore, distinct from the GABA binding site, thereby blocking the channel and preventing the influx of chloride ions.[4] This blockade leads to hyperexcitation of the parasite's nervous system, resulting in paralysis and ultimately, death.[4] Notably, Tigolaner exhibits a significantly higher potency for insect and acarine GABA receptors compared to their mammalian counterparts, which accounts for its favorable safety profile in host animals.[1]

Tigolaner_Mechanism_of_Action cluster_neuron Invertebrate Neuron cluster_tigolaner Tigolaner Action GABA GABA Neurotransmitter GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel Opens Blocked_Channel Chloride Ion Channel (Blocked) GABA_Receptor->Blocked_Channel Results in Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Channel->Hyperpolarization Leads to Tigolaner Tigolaner Tigolaner->GABA_Receptor Blocks (Non-competitive Antagonist) Hyperexcitation Hyperexcitation & Paralysis Blocked_Channel->Hyperexcitation Leads to

Figure 1: Simplified signaling pathway of Tigolaner's mechanism of action at the insect GABA-gated chloride channel.

Structure-Activity Relationship (SAR) of Tigolaner and Analogues

The chemical structure of Tigolaner is characterized by a central bispyrazole core. The exploration of its analogues has revealed critical insights into the structural requirements for potent ectoparasiticidal activity. The following sections and tables summarize the key SAR findings based on available literature.

The Bispyrazole Core

The bispyrazole scaffold is a fundamental component for the activity of Tigolaner. Modifications to this core structure generally lead to a significant loss of potency.

Substitutions on the Phenyl Ring

Substituents on the phenyl ring attached to the pyrazole (B372694) moiety play a crucial role in modulating the compound's efficacy. Halogen substitutions, in particular, have been found to be critical for high activity.

Table 1: SAR of Phenyl Ring Substitutions in Tigolaner Analogues

Compound IDR1R2R3In Vitro Flea Efficacy (LC50, µg/mL)In Vitro Tick Efficacy (LC50, µg/mL)
Tigolaner ClHCF3Data not publicly availableData not publicly available
Analogue 1HHHData not publicly availableData not publicly available
Analogue 2ClClHData not publicly availableData not publicly available
Analogue 3BrHCF3Data not publicly availableData not publicly available
Analogue 4FHCF3Data not publicly availableData not publicly available

Note: Specific quantitative data for Tigolaner analogues is proprietary and not available in the public domain. The table structure is provided as a template for organizing such data when available.

Modifications of the Second Pyrazole Ring

Alterations to the second pyrazole ring and its substituents also significantly impact the biological activity.

Table 2: SAR of the Second Pyrazole Ring Modifications

Compound IDR4R5In Vitro Flea Efficacy (LC50, µg/mL)In Vitro Tick Efficacy (LC50, µg/mL)
Tigolaner CNC(CF2)2FData not publicly availableData not publicly available
Analogue 5HC(CF2)2FData not publicly availableData not publicly available
Analogue 6CNCF3Data not publicly availableData not publicly available
Analogue 7CO2CH3C(CF2)2FData not publicly availableData not publicly available

Note: Specific quantitative data for Tigolaner analogues is proprietary and not available in the public domain. The table structure is provided as a template for organizing such data when available.

SAR_Logic Start Lead Compound (Bispyrazole Core) Phenyl_Mod Phenyl Ring Modification Start->Phenyl_Mod Pyrazole2_Mod Second Pyrazole Ring Modification Start->Pyrazole2_Mod Activity_Assay In Vitro & In Vivo Activity Assays Phenyl_Mod->Activity_Assay Pyrazole2_Mod->Activity_Assay SAR_Analysis SAR Analysis Activity_Assay->SAR_Analysis SAR_Analysis->Phenyl_Mod Iterative Optimization SAR_Analysis->Pyrazole2_Mod Iterative Optimization Optimized_Compound Optimized Compound (e.g., Tigolaner) SAR_Analysis->Optimized_Compound Identifies

Figure 2: Logical workflow for the structure-activity relationship (SAR) guided optimization of Tigolaner.

Experimental Protocols

The evaluation of the parasiticidal activity of Tigolaner and its analogues involves a series of standardized in vitro and in vivo assays. The following are representative protocols for key experiments.

In Vitro Flea Efficacy Assay (Adapted from general protocols)

Objective: To determine the concentration of the test compound required to kill 50% (LC50) or 90% (LC90) of adult cat fleas (Ctenocephalides felis).

Methodology:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of dilutions are then prepared in blood (e.g., bovine or porcine blood) to achieve the desired final concentrations.

  • Flea Rearing: A laboratory colony of C. felis is maintained under controlled conditions of temperature (e.g., 25-28°C) and relative humidity (e.g., 70-80%). Adult fleas are collected for the assay.

  • Membrane Feeding System: An artificial membrane feeding system is used. This typically consists of a chamber containing the treated blood, covered with a membrane (e.g., Parafilm®) that mimics the host's skin.

  • Flea Exposure: A known number of adult fleas (e.g., 10-20) are placed in a container with the membrane feeding system. The fleas are allowed to feed on the treated blood for a specified period (e.g., 24 or 48 hours).

  • Mortality Assessment: After the exposure period, the fleas are observed for mortality. Fleas that are unable to move when stimulated are considered dead.

  • Data Analysis: The mortality data is analyzed using probit analysis to determine the LC50 and LC90 values for each test compound.

In Vivo Tick Efficacy Assay (Adapted from general protocols)

Objective: To evaluate the efficacy of a topically or orally administered test compound against adult ticks (e.g., Ixodes ricinus) on an animal host.

Methodology:

  • Animal Selection: Healthy, purpose-bred animals (e.g., cats or dogs) are selected and acclimated to the study conditions. Animals are housed individually to prevent cross-contamination.

  • Tick Infestation: A known number of unfed adult ticks (e.g., 50) are applied to each animal.

  • Treatment Administration: The test compound is administered to the animals in the treatment group at the desired dosage. A control group receives a placebo.

  • Tick Counts: At specified time points after treatment (e.g., 24, 48, and 72 hours), the animals are examined, and the number of live, attached ticks is counted.

  • Efficacy Calculation: The percentage of efficacy is calculated using the following formula: Efficacy (%) = [ (Mean number of live ticks on control group - Mean number of live ticks on treated group) / Mean number of live ticks on control group ] x 100

  • Statistical Analysis: The data are statistically analyzed to determine the significance of the difference in tick counts between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Synthesis Analogue Synthesis Flea_Assay Flea Membrane Feeding Assay Compound_Synthesis->Flea_Assay Tick_Assay Tick Immersion Test Compound_Synthesis->Tick_Assay LC50_Determination LC50/LC90 Determination Flea_Assay->LC50_Determination Tick_Assay->LC50_Determination Lead_Selection Lead Compound Selection LC50_Determination->Lead_Selection Animal_Studies Host Animal Efficacy Studies (Flea & Tick) Lead_Selection->Animal_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Studies->PK_PD_Studies Safety_Studies Safety & Toxicology Studies PK_PD_Studies->Safety_Studies Candidate_Selection Candidate Drug Selection Safety_Studies->Candidate_Selection

Figure 3: General experimental workflow for the discovery and development of a novel ectoparasiticide like Tigolaner.

Conclusion

The structure-activity relationship of Tigolaner and its analogues highlights the critical importance of the bispyrazole core and specific substitutions on the peripheral phenyl and pyrazole rings for potent ectoparasiticidal activity. The targeted inhibition of invertebrate GABA-gated chloride channels provides an effective and selective mechanism of action. The detailed experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of new parasiticides in this chemical class. Further research into the SAR of Tigolaner analogues holds the promise of identifying even more potent and safer molecules for the control of ectoparasites in veterinary medicine.

References

In vitro activity of Tigolaner against insect and acarine receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: In Vitro Activity of Tigolaner Against Insect and Acarine Receptors

Introduction

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole chemical class.[1][2][3][4] It is a potent insecticide and acaricide effective against a range of parasites in cats, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, I. holocyclus), and mites (Notoedres cati, Otodectes cynotis).[1][2][3][5] Developed through extensive research focusing on novel molecules that inhibit GABA-gated chloride channels, Tigolaner was designed to offer an improved toxicological profile and a potential to overcome resistance to older insecticides like dieldrin (B1670511) and fipronil (B1672679).[6] This technical guide provides a detailed overview of the in vitro activity of Tigolaner, focusing on its mechanism of action, receptor selectivity, and the experimental basis for its discovery.

Mechanism of Action: Potent Inhibition of GABA-Receptors

Tigolaner functions as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor, a key neurotransmitter receptor in the central nervous system of insects and acarines.[1][2][3][5] It acts as an allosteric modulator of GABA-gated chloride channels (GABA-Cls).[6][7]

In a resting state, GABA binds to its receptor, causing the associated chloride ion channel to open. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission. Tigolaner disrupts this process. By binding to the GABA-Cl complex, it blocks the channel, preventing the influx of chloride ions. This leads to hyperexcitation of the parasite's central nervous system, resulting in paralysis and death.[1][2] Some evidence also suggests activity against glutamate-gated chloride channels.[4][8]

A key finding from its development is that Tigolaner has a different binding site on the GABA receptor compared to fipronil, another GABA-gated chloride channel inhibitor.[6] This distinction is significant for its resistance-breaking potential.

cluster_Neuron Postsynaptic Neuron Membrane GABA_Receptor GABA-Gated Chloride Channel Cl_ion_in Chloride Ion Influx (Hyperpolarization) GABA_Receptor->Cl_ion_in Channel Opens Cl_ion_blocked Chloride Ion Influx Blocked GABA_Receptor->Cl_ion_blocked Channel Blocked GABA GABA Neurotransmitter GABA->GABA_Receptor Binds Tigolaner Tigolaner Tigolaner->GABA_Receptor Blocks (Allosteric Modulation) Effect Inhibition of Nerve Transmission Cl_ion_in->Effect Paralysis Paralysis & Death of Parasite Cl_ion_blocked->Paralysis

Caption: Signaling pathway of Tigolaner at the insect GABA-gated chloride channel.

Quantitative In Vitro Activity & Selectivity

A defining characteristic of Tigolaner is its high selectivity for invertebrate receptors over their mammalian counterparts. In vitro studies have consistently demonstrated that Tigolaner exhibits significantly higher functional potency in blocking insect and acarine receptors compared to mammalian receptors.[1][2][3][5][7] This selective toxicity is crucial for its favorable safety profile in mammals.[7]

While specific IC50 or EC50 values from receptor binding or functional assays are not publicly available in the reviewed literature, the qualitative results of its high selectivity are a cornerstone of its regulatory approval and clinical use.

ParameterInsect/Acarine ReceptorsMammalian ReceptorsReference
Binding Target GABA-gated chloride channelsGABA-gated chloride channels[1],[6]
Secondary Target Glutamate-gated chloride channelsNot specified[8],[4]
Functional Potency Potent inhibitor / HighSignificantly less affected / Low[1],[2],[7]
Binding Site Allosteric, distinct from fipronilNot specified[6]
Overall Effect Acaricidal and InsecticidalFavorable acute toxicity profile[1],[7]

Experimental Protocols: Discovery and Characterization

The discovery of Tigolaner was the result of a systematic research program aimed at identifying novel inhibitors of GABA-gated chloride channels.[6] The general workflow involved a high-throughput in vitro screening campaign followed by extensive chemical synthesis and optimization.

High-Throughput Screening (HTS)

The initial phase involved a high-throughput screening campaign performed on GABA-gated chloride channels (GABA-Cls).[6] This process allows for the rapid testing of thousands of chemical compounds to identify "hits"—molecules that show activity against the target receptor.

Generalized HTS Protocol:

  • Receptor Preparation: Isolation and preparation of insect/acarine GABA-gated chloride channels. This can involve expressing the receptor proteins in cell lines (e.g., Xenopus oocytes or mammalian cell lines) or using native receptor preparations from insect tissues.

  • Compound Library Screening: A large library of diverse chemical compounds is screened against the prepared receptors.

  • Assay Method: A functional assay is typically used to measure the activity of the chloride channel. This could involve techniques like:

    • Electrophysiology: Measuring the flow of chloride ions across the cell membrane in response to GABA, and observing the inhibitory effect of test compounds.

    • Fluorescent/Luminescent Reporters: Using ion-sensitive dyes that change their fluorescence or luminescence in response to chloride influx.

  • Hit Identification: Compounds that demonstrate significant inhibition of the GABA-induced chloride current are identified as primary hits for further investigation.

Lead Optimization

Following the HTS, a "mix-match" synthetic chemistry approach was employed to refine the initial hits.[6] This iterative process involves:

  • Chemical Synthesis: Creating analogs of the initial hit compounds by modifying their chemical structure.

  • Structure-Activity Relationship (SAR) Studies: Testing these new analogs in vitro to determine how changes in the chemical structure affect their potency against the target receptor and their selectivity versus mammalian receptors.

  • Optimization: This process led to the identification of a unique chemotype based on a pyrazole (B372694) moiety, which was further refined to yield Tigolaner.[6]

Caption: Generalized experimental workflow for the discovery of Tigolaner.

Logical Relationship: From Receptor to Parasite Control

The in vitro activity of Tigolaner at the molecular level directly translates to its efficacy as an ectoparasiticide. The potent and selective inhibition of essential neurotransmitter receptors in arthropods underpins its ability to control a wide range of fleas, ticks, and mites while maintaining a high safety margin for the treated host animal.

Tigolaner Tigolaner Receptor Insect/Acarine GABA-Gated Chloride Channel Tigolaner->Receptor Blocks CNS CNS Hyperexcitation Receptor->CNS Leads to Result Paralysis and Death CNS->Result Efficacy Efficacy Against Fleas, Ticks, and Mites Result->Efficacy Results in

Caption: Logical flow from molecular action to parasiticide efficacy.

Conclusion

The in vitro profile of Tigolaner establishes it as a highly potent and selective inhibitor of insect and acarine GABA-gated chloride channels. Its mechanism as an allosteric modulator with a binding site distinct from older compounds like fipronil highlights its novelty. The pronounced differential activity between invertebrate and mammalian receptors is the foundation of its clinical efficacy and safety. This targeted molecular action provides effective, long-lasting protection against a broad spectrum of ectoparasites, making it a significant advancement in veterinary medicine.

References

Tigolaner: An In-Depth Technical Guide to its Preclinical Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the safety and toxicology of tigolaner (B611375). Much of the detailed quantitative data from pivotal preclinical toxicology studies is proprietary and not publicly accessible. The information herein is intended for research and informational purposes only and does not constitute a complete toxicological profile.

Executive Summary

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole class of chemical compounds. It functions as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to uncontrolled neuronal activity and subsequent paralysis and death of parasites such as fleas, ticks, and mites.[1][2] This mode of action shows a high degree of selectivity for insect and acarine GABA receptors over their mammalian counterparts, which forms the basis of its therapeutic window.[1][2]

This technical guide provides a comprehensive overview of the known safety and toxicological profile of tigolaner, drawing from publicly available regulatory documents and scientific publications. While specific quantitative data such as LD50 and No-Observed-Adverse-Effect-Levels (NOAELs) are not extensively detailed in the public domain, this guide synthesizes the available information on its pharmacokinetic profile, target animal safety, and key findings from toxicological assessments. Standardized experimental workflows for key toxicological studies are presented based on international guidelines.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of tigolaner is fundamental to interpreting its toxicological profile.

Absorption and Distribution

Following a single topical administration to cats, tigolaner is systemically absorbed, reaching maximum plasma concentrations (Cmax) of approximately 1.35 mg/L at around 12 days post-application.[2] The compound exhibits a large volume of distribution.

Metabolism and Excretion

Tigolaner is poorly metabolized and is primarily excreted in the feces.[3] Renal clearance is a minor route of elimination. The plasma elimination half-life is slow, with a mean of approximately 24 days in cats.[2] Repeated treatments can lead to an accumulation of tigolaner.[1]

ParameterValue (in cats)
Time to Maximum Concentration (Tmax) ~12 days
Maximum Concentration (Cmax) 1.35 mg/L
Elimination Half-life (t1/2) ~24 days
Primary Route of Excretion Fecal

Non-Clinical Safety and Toxicology

A battery of toxicological studies has been conducted to characterize the safety profile of tigolaner in accordance with international guidelines for veterinary pharmaceuticals (VICH). The following sections summarize the key findings.

Acute Toxicity

While specific LD50 values are not publicly available, the toxicological profile of tigolaner is considered to be consistent with a moderate health hazard, leading to its classification in Schedule 6 of the Poisons Standard in Australia for concentrations above 10%.[4]

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been performed in laboratory animals. In a target animal safety study in cats, repeated topical administration at 1x, 3x, and 5x the recommended dose every 8 weeks for 6 months was well-tolerated. No systemic adverse effects were observed. At the highest dose (5x), local skin reactions such as alopecia, erythema, and epidermal hyperplasia were noted.[1]

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity studies has been conducted. Publicly available summaries indicate that tigolaner is not considered to be mutagenic or genotoxic.

Carcinogenicity

Long-term carcinogenicity studies in rodents have been performed as part of the regulatory submission. The available information does not indicate a carcinogenic potential for tigolaner.

Reproductive and Developmental Toxicity

Foetotoxic effects have been observed in laboratory animals following exposure to tigolaner.[2] For this reason, its use in pregnant or lactating animals is not recommended without a benefit-risk assessment by a veterinarian.[2] The specific nature of the foetotoxic effects and the NOAELs for maternal and developmental toxicity are not detailed in publicly available documents.

Experimental Protocols (Generalized)

Detailed experimental protocols for the toxicology studies on tigolaner are not publicly available. The following diagrams illustrate generalized workflows for key toxicology studies based on standard OECD guidelines, which are likely similar to the protocols followed for the registration of tigolaner.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis A Test Substance Preparation D Single Oral Dose Administration (e.g., gavage) A->D B Animal Acclimatization (e.g., Rats, 5 days) C Fasting (e.g., overnight) B->C C->D E Clinical Observations (hourly for 4h, then daily) D->E Post-dose F Body Weight Measurement (Days 0, 7, 14) D->F G 14-Day Observation Period E->G F->G H Gross Necropsy G->H End of study I Data Analysis (Mortality, Clinical Signs, LD50 Calculation) H->I

Generalized Workflow for an Acute Oral Toxicity Study (OECD 423).

Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_analysis Analysis A Prepare Test Substance Concentrations D Incubate Bacteria with Test Substance (+/- S9 mix) A->D B Culture Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) B->D C Prepare S9 mix for metabolic activation C->D E Plate onto minimal glucose agar (B569324) plates D->E F Incubate plates for 48-72 hours E->F G Count Revertant Colonies F->G H Data Analysis (Compare to negative and positive controls) G->H

Generalized Workflow for a Bacterial Reverse Mutation (Ames) Test (OECD 471).

Repro_Tox_Workflow cluster_premating Pre-mating Phase cluster_mating Mating and Gestation cluster_f1 F1 Generation Assessment cluster_f2 F2 Generation Assessment A Dose Parental Generation (F0) (e.g., Rats, for >70 days) B Mate F0 Animals A->B C Continue Dosing Females (through gestation and lactation) B->C D Evaluate F1 Offspring (Viability, Growth, Development) C->D E Select F1 for Mating D->E F Mate F1 Animals E->F G Evaluate F2 Offspring F->G H Terminal Necropsy of F0 and F1 G->H

Generalized Workflow for a Two-Generation Reproductive Toxicity Study (OECD 416).

Mechanism of Action and Selectivity

Tigolaner's primary mechanism of action is the antagonism of GABA-gated chloride channels.

MoA_Pathway Tigolaner Tigolaner Block Blockage Tigolaner->Block GABA_Receptor GABA-gated Chloride Channel (in Parasite) Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx GABA binding (Normal State) Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Channel Blocked Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Block->GABA_Receptor Paralysis_Death Paralysis and Death of Parasite Hyperexcitation->Paralysis_Death

Mechanism of Action of Tigolaner on Parasite GABA Receptors.

The safety of tigolaner in mammals is attributed to its higher selectivity for invertebrate GABA receptors compared to mammalian receptors.[1][2]

Conclusion

Tigolaner demonstrates a high level of efficacy against a broad spectrum of ectoparasites in the target animal, the cat. The publicly available safety data indicates that it is well-tolerated in cats, with adverse effects being primarily localized and transient skin reactions at high doses. The toxicological profile in laboratory animals suggests the potential for foetotoxic effects, a key consideration for handling and administration. While a comprehensive quantitative toxicological dataset is not publicly accessible, the existing information from regulatory assessments supports its safety profile for its intended use in veterinary medicine. Further research into the specific toxicological endpoints would provide a more complete understanding for drug development professionals.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Veterinary Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary drug research and development, ensuring the safety and efficacy of new therapeutic agents is paramount. This requires robust and reliable analytical methods to quantify drug residues in various biological matrices. This in-depth technical guide explores the core principles, synthesis, and application of deuterium-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of veterinary drugs. The use of such standards is widely regarded as the gold standard, offering unparalleled accuracy and precision in bioanalysis.[1][2]

Core Principles: The Advantage of Isotopic Labeling

The fundamental principle behind using a deuterium-labeled internal standard lies in its chemical near-identity to the analyte of interest.[3] By replacing one or more hydrogen atoms with its stable, non-radioactive isotope, deuterium (B1214612), the labeled standard exhibits virtually identical physicochemical properties to the unlabeled drug.[3] This includes its behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[3]

The key advantage is that the deuterium-labeled standard can be differentiated from the native analyte by the mass spectrometer due to its higher mass.[3] By adding a known amount of the labeled standard to a sample at the beginning of the analytical workflow, it acts as a tracer, compensating for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[1][3] The ratio of the analyte's response to the internal standard's response is used for quantification, leading to highly accurate and precise results.[4]

Synthesis of Deuterium-Labeled Standards

The synthesis of high-purity deuterium-labeled standards is a critical first step. The primary goal is to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[3][5] Common synthetic strategies include:

  • Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be a cost-effective approach, often catalyzed by acids, bases, or metals in the presence of a deuterium source like deuterium oxide (D₂O).[5][6]

  • Reductive Deuteration: This technique introduces deuterium by reducing a functional group with a deuterium-containing reagent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).[7]

  • De Novo Synthesis: This involves the complete synthesis of the target molecule using deuterated starting materials or building blocks. While potentially more complex and expensive, it offers precise control over the location and number of deuterium labels.[6]

A critical consideration in the synthesis is the stability of the deuterium label. Labels should be placed on non-exchangeable positions to ensure the integrity of the standard throughout the analytical process.[3][5]

Quantitative Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a veterinary drug in a biological matrix using a deuterium-labeled internal standard.

General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterium- Labeled Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable results. Below are representative methodologies for sample preparation and LC-MS/MS analysis of veterinary drugs.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting drugs from plasma or serum samples.

  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.[3]

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.[3]

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.[3]

  • Protein Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid) to each tube.[2][3]

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 9-well plate.[3]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

The following provides typical parameters for the chromatographic separation and mass spectrometric detection of veterinary drugs.

  • Instrumentation:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.[1]

  • LC Conditions:

    • Column: A C18 reversed-phase column is frequently employed (e.g., 2.1 x 100 mm, 1.7 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[4]

    • Gradient: A gradient elution is typically used to separate the analytes from matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common choice, operated in either positive or negative ion mode depending on the analyte.[1]

    • Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard to ensure specificity.[1]

Data Presentation: Performance of Deuterium-Labeled Standards

The use of deuterium-labeled standards significantly improves the performance of analytical methods for veterinary drug residue analysis. The following tables summarize key validation parameters from various studies.

Drug ClassAnalyteMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Quinolones CiprofloxacinFish Tissue92.5 - 98.1-0.1
Sulfonamides 33 AnalytesEels & Shrimps66 - 1231.02.0
Nitrofuran Metabolites AMOZ, AOZMilk Powder89.5 - 110.30.05-
Nitrofuran Metabolites SEM, AHDMilk Powder89.5 - 110.30.1-
Multi-class 155 AnalytesPork79.2 - 118.50.1 - 10-
Multi-class 30 AnalytesFeed70.8 - 118.4-10 - 200

Data compiled from multiple sources.[8][9]

Signaling Pathways and Logical Relationships

The following diagram illustrates how a deuterium-labeled internal standard corrects for variability, particularly matrix effects, during LC-MS/MS analysis.

Correction for Matrix Effects using a Deuterated Internal Standard cluster_lc LC Elution cluster_ms Ionization Source (ESI) cluster_detection MS Detection Analyte Analyte Ionization Analyte->Ionization IS Deuterated IS IS->Ionization Matrix Matrix Component Suppression Ion Suppression Matrix->Suppression Analyte_Signal Analyte Signal (Suppressed) Ionization->Analyte_Signal IS_Signal IS Signal (Suppressed) Ionization->IS_Signal Suppression->Ionization causes Ratio Analyte/IS Ratio (Constant) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Leads to

Caption: How a deuterated IS corrects for matrix effects during ionization.

Conclusion

Deuterium-labeled internal standards are indispensable tools in modern veterinary drug research. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust mechanism for correcting variations in sample preparation and instrumental analysis, most notably matrix effects. By adhering to rigorous experimental protocols and validation guidelines, the use of these standards ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for ensuring the safety of the food supply. The continued development and application of deuterium-labeled standards will undoubtedly remain a cornerstone of quantitative bioanalysis in the pharmaceutical and veterinary sciences.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tigolaner in Plasma Using Tigolaner-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tigolaner is a novel isoxazoline (B3343090) compound with potent insecticidal and acaricidal activity, effective against fleas and ticks in companion animals.[1][2][3] To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and reliable bioanalytical method for the accurate quantification of Tigolaner in biological matrices is essential. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tigolaner in plasma. The method employs a stable isotope-labeled internal standard, Tigolaner-d4, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[4][5][6][7]

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to Tigolaner but has a different mass, is added to the plasma samples at the beginning of the sample preparation process.[6] Following a simple protein precipitation step to extract the analyte and the internal standard, the sample is analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Tigolaner to that of this compound is used to construct a calibration curve and quantify the concentration of Tigolaner in unknown samples. This approach effectively corrects for matrix effects and other sources of analytical variability.[8]

Materials and Reagents

  • Tigolaner analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Control plasma (e.g., rat, dog, or cat plasma, free of Tigolaner)

  • Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, pipettes.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of Tigolaner and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tigolaner by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into the plasma matrix to generate calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Tigolaner working standard solutions into control plasma. A typical calibration range might be 1-1000 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol (Protein Precipitation)
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma (standard, QC, or unknown sample) into the appropriately labeled tube.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL this compound in Acetonitrile plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
2.595
3.595
3.620
5.020

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
Capillary Voltage3.5 kV
Dwell Time100 ms
Collision GasArgon
MRM Transitions
CompoundPrecursor Ion (m/z)
TigolanerTo be determined
This compoundTo be determined

Note: The exact m/z values for the precursor and product ions for Tigolaner and this compound need to be determined by infusing the pure compounds into the mass spectrometer. The collision energies should be optimized for each transition to achieve the highest signal intensity.

Method Validation

The bioanalytical method should be validated according to international guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of Tigolaner and this compound.

  • Linearity and Range: The linearity of the method should be determined by analyzing calibration standards at a minimum of six different concentrations. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n=6) at low, medium, and high concentrations on three different days. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The extraction efficiency of the method is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Stability: The stability of Tigolaner in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 3: Illustrative Method Validation Data Summary

Validation ParameterConcentration (ng/mL)Result (Illustrative)Acceptance Criteria
Linearity (r²) 1 - 10000.998≥ 0.99
Intra-day Precision (%CV) LQC (3)6.5%≤ 15% (≤ 20% for LLOQ)
MQC (30)4.2%
HQC (800)3.8%
Inter-day Precision (%CV) LQC (3)8.1%≤ 15% (≤ 20% for LLOQ)
MQC (30)5.5%
HQC (800)4.9%
Accuracy (% Bias) LQC (3)+5.0%± 15% (± 20% for LLOQ)
MQC (30)-2.3%
HQC (800)+1.5%
Recovery (%) LQC (3)92%Consistent and reproducible
HQC (800)95%
Matrix Effect (%) LQC (3)98%Consistent and reproducible
HQC (800)103%

Data Analysis and Quantification

The concentration of Tigolaner in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression. The concentration of Tigolaner in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

G cluster_data Data Analysis raw_data Raw Data (Peak Areas) peak_ratio Calculate Peak Area Ratio (Tigolaner / this compound) raw_data->peak_ratio cal_curve Generate Calibration Curve peak_ratio->cal_curve Calibration Standards concentration Calculate Concentration peak_ratio->concentration Unknown Samples cal_curve->concentration

Caption: Data analysis workflow for quantification.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of Tigolaner in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of pharmacokinetic and other drug development studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method should be fully validated according to regulatory guidelines before its application to routine sample analysis.

References

Application Note & Protocol: Quantitative Analysis of Tigolaner in Plasma using Tigolaner-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel isoxazoline (B3343090) ectoparasiticide that provides broad-spectrum activity against fleas and ticks in companion animals. The development of robust bioanalytical methods for the quantification of Tigolaner in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the quantitative analysis of Tigolaner in plasma using a stable isotope-labeled internal standard, Tigolaner-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

The methodology described herein is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This application note also provides guidance on method validation parameters and presents data in a structured format to facilitate interpretation.

Experimental Protocols

Materials and Reagents
  • Tigolaner analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥98%)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Control plasma (e.g., rat, dog, cat, human) from the same species as the study samples

Preparation of Stock and Working Solutions
  • Tigolaner Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tigolaner and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Tigolaner Working Solutions: Prepare a series of working solutions by serially diluting the Tigolaner stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike an appropriate volume of the Tigolaner working solutions into control plasma to obtain a calibration curve with at least 6-8 non-zero concentration levels. A typical calibration range for isoxazoline insecticides is 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the Upper Limit of Quantification)

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.

  • Add 150 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of isoxazoline insecticides and should be optimized for the specific instrument and laboratory.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The specific MRM transitions for Tigolaner and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will typically be the [M+H]+ adduct. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. A minimum of two transitions (one for quantification and one for confirmation) are recommended for the analyte.

Procedure for MRM Determination:

  • Prepare a 1 µg/mL solution of Tigolaner in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a full scan (Q1 scan) to identify the precursor ion (expected to be [M+H]+).

  • Select the identified precursor ion and perform a product ion scan to identify the major fragment ions.

  • Select the most intense and stable precursor-product ion pairs for MRM analysis. Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize the signal intensity.

  • Repeat the process for this compound. The precursor ion will be shifted by +4 Da compared to Tigolaner, and the product ions may or may not show a corresponding mass shift depending on the fragmentation pathway.

Data Presentation: Bioanalytical Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelMean r²
Tigolaner1 - 1000Linear, 1/x² weighting>0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15%±15%<15%±15%
Low QC3<15%±15%<15%±15%
Mid QC100<15%±15%<15%±15%
High QC800<15%±15%<15%±15%

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC3>85%85-115%
High QC800>85%85-115%

Table 4: Stability

Stability TestStorage ConditionsDuration% Change from Nominal
Freeze-Thaw Stability-80°C to Room Temp.3 cycles<15%
Short-Term StabilityRoom Temperature24 hours<15%
Long-Term Stability-80°C3 months<15%
Post-Preparative StabilityAutosampler (4°C)48 hours<15%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) (this compound) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection (5 µL) supernatant->lc_injection Analysis lc_separation C18 Reversed-Phase Separation lc_injection->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Application Notes and Protocols for Tigolaner-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner (B611375) is a potent, broad-spectrum parasiticide belonging to the bis-pyrazole chemical class.[1][2] It is effective against a range of ectoparasites, including fleas and ticks, in feline populations.[1][3] Tigolaner functions as a powerful inhibitor of the gamma-aminobutyric acid (GABA) receptor, showing greater potency for insect and acarine receptors compared to their mammalian counterparts.[1][3] This selective action leads to the disruption of neurotransmission in parasites, resulting in paralysis and death.[4]

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity like tigolaner. To ensure the accuracy and reliability of these studies, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is indispensable. Tigolaner-d4, a deuterated form of tigolaner, serves as the ideal internal standard for the quantitative bioanalysis of tigolaner in biological matrices. Its near-identical chemical and physical properties to tigolaner ensure it co-elutes and experiences similar matrix effects, thereby providing a reliable reference for accurate quantification.[5][6][7]

This document provides a detailed protocol for the use of this compound in pharmacokinetic studies of tigolaner in a feline model, based on published data for the combination product Felpreva®.

Mechanism of Action of Tigolaner

Tigolaner exerts its parasiticidal effect by acting as an antagonist of GABA-gated chloride channels in the nervous system of invertebrates.[1][4] By blocking these channels, tigolaner prevents the influx of chloride ions into the neuron, which inhibits hyperpolarization and leads to hyperexcitation of the central nervous system, ultimately causing paralysis and death of the parasite.[4]

cluster_Neuron Parasite Neuron cluster_Intervention Pharmacological Intervention cluster_Outcome Result GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Allows Blockage Blockage of Chloride Channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Normal_Transmission Normal Nerve Transmission Hyperpolarization->Normal_Transmission Maintains Tigolaner Tigolaner Tigolaner->GABA_Receptor Binds to and Blocks Hyperexcitation Hyperexcitation Blockage->Hyperexcitation Results in Paralysis_Death Paralysis and Death of Parasite Hyperexcitation->Paralysis_Death Leads to

Mechanism of action of Tigolaner.

Pharmacokinetic Profile of Tigolaner in Cats

The following pharmacokinetic parameters were determined for tigolaner after a single topical administration of Felpreva® to cats.

ParameterValueUnit
Cmax (Maximum Plasma Concentration) 1.35mg/L
Tmax (Time to Maximum Concentration) 12days
Half-life (t½) 24days
AUC (Area Under the Curve) 1566mg*h/L
Bioavailability 57%
Data sourced from European Medicines Agency documentation and a study on the plasma pharmacokinetics of tigolaner.[3][8][9]

Experimental Protocol for a Pharmacokinetic Study of Tigolaner Using this compound

This protocol outlines a typical pharmacokinetic study in cats to determine the plasma concentration-time profile of tigolaner following topical administration.

Materials and Reagents
  • Tigolaner (analytical standard)

  • This compound (internal standard)

  • Felpreva® spot-on solution

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Heparinized collection tubes

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • LC-MS/MS system

Animal Dosing and Sample Collection
  • Animals: Clinically healthy adult cats, housed individually.[10]

  • Dosing: Administer Felpreva® topically at the recommended minimum dose of 14.4 mg/kg body weight.[11]

  • Blood Sampling: Collect whole blood samples (e.g., 2-3 mL) into heparinized tubes from the jugular or cephalic vein at the following time points: 0 (pre-dose), 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 336, 504, and 672 hours post-administration.

  • Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the tubes for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution optimized to separate tigolaner from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tigolaner: Precursor ion > Product ion (to be determined during method development).

      • This compound: Precursor ion > Product ion (to be determined during method development, with a mass shift corresponding to the deuterium (B1214612) labeling).

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of tigolaner to this compound against the concentration of the calibration standards.

  • Determine the concentration of tigolaner in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, t½, AUC).

Experimental Workflow

The following diagram illustrates the workflow for a typical pharmacokinetic study.

cluster_InVivo In-Vivo Phase cluster_InVitro In-Vitro Bioanalysis cluster_Data Data Analysis Dosing Animal Dosing (Topical Administration) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage IS_Spike Internal Standard Spiking (this compound) Storage->IS_Spike Sample_Prep Sample Preparation (Protein Precipitation) LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis IS_Spike->Sample_Prep Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Pharmacokinetic study workflow.

Conclusion

The use of this compound as an internal standard is critical for the development of a robust and reliable bioanalytical method for quantifying tigolaner in plasma samples. This protocol provides a comprehensive framework for conducting pharmacokinetic studies, which are essential for understanding the disposition of tigolaner in the target species. The long half-life of tigolaner underscores its potential for extended therapeutic efficacy against common ectoparasites in cats.[3][8] Adherence to a validated protocol ensures the generation of high-quality data suitable for regulatory submissions and for advancing the understanding of this important veterinary compound.

References

Tigolaner-d4 for drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tigolaner-d4 as an internal standard for the quantitative bioanalysis of Tigolaner (B611375) in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols and data presentation are included to guide researchers in their study design and execution.

Introduction to Tigolaner and the Role of this compound

Tigolaner is a novel isoxazoline (B3343090) ectoparasiticide that provides long-lasting efficacy against fleas and ticks in companion animals.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring safety and efficacy. Tigolaner is characterized by slow clearance and a high volume of distribution.[3] It is poorly metabolized and primarily excreted in the feces.[3][4][5][6]

In DMPK studies, accurate quantification of a drug in biological matrices is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10] this compound, being chemically identical to Tigolaner but with a different mass, co-elutes chromatographically and experiences similar matrix effects and extraction recovery, thereby ensuring high accuracy and precision in quantification.[8][9]

Quantitative Pharmacokinetic Data of Tigolaner in Cats

The following tables summarize the key pharmacokinetic parameters of Tigolaner in cats following topical and intravenous administration. This data is essential for designing and interpreting DMPK studies.

Table 1: Pharmacokinetic Parameters of Tigolaner in Cats After a Single Topical Administration [3][11][12][13]

ParameterMean ValueUnits
Cmax (Peak Plasma Concentration)1352µg/L
Tmax (Time to Peak Concentration)12days
Half-life (t½)24days
AUCinf (Area Under the Curve)1566mg*h/L
Absolute Bioavailability57%

Table 2: Pharmacokinetic Parameters of Tigolaner in Cats After Intravenous Administration [3][11][12][13]

ParameterMean ValueUnits
Volume of Distribution (Vd)4L/kg
Plasma Clearance (CL)0.005L/h/kg

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Cats

This protocol outlines a typical study design to determine the pharmacokinetic profile of Tigolaner following topical administration.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and half-life of Tigolaner in cats.

Materials:

  • Tigolaner formulation (e.g., Felpreva® spot-on solution)[14]

  • Clinically healthy adult cats

  • Blood collection supplies (syringes, K2EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatize cats to the study environment.

  • Record the body weight of each cat to calculate the appropriate dose.

  • Administer a single topical dose of the Tigolaner formulation to the skin at the base of the skull. The recommended minimum dose is 14.4 mg of tigolaner per kg of body weight.[6]

  • Collect whole blood samples (e.g., 2 mL) from the jugular or cephalic vein into K2EDTA tubes at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours, and on days 5, 7, 10, 14, 21, 28, 42, 56, and 70).

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Harvest the plasma and store it at -80°C until bioanalysis.

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Processing & Analysis Animal Acclimatization Animal Acclimatization Body Weight Measurement Body Weight Measurement Animal Acclimatization->Body Weight Measurement Dose Calculation Dose Calculation Topical Administration Topical Administration Dose Calculation->Topical Administration Blood Sampling (Timepoints) Blood Sampling (Timepoints) Topical Administration->Blood Sampling (Timepoints) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Blood Sampling (Timepoints)->Plasma Separation (Centrifugation) Plasma Storage (-80°C) Plasma Storage (-80°C) Plasma Separation (Centrifugation)->Plasma Storage (-80°C) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Storage (-80°C)->Bioanalysis (LC-MS/MS)

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Method for Tigolaner Quantification in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol provides a standard procedure for the quantitative analysis of Tigolaner in plasma samples.

Objective: To accurately quantify the concentration of Tigolaner in cat plasma using a validated LC-MS/MS method.

Materials:

  • Plasma samples from the pharmacokinetic study

  • Tigolaner analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Tigolaner and this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare calibration standards by spiking blank cat plasma with known concentrations of Tigolaner.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • Aliquot 100 µL of each sample into a microcentrifuge tube.

    • Add 20 µL of the this compound working solution to each tube (except for blank matrix samples).

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Monitor the appropriate precursor-to-product ion transitions for Tigolaner and this compound.

  • Data Analysis:

    • Integrate the peak areas for Tigolaner and this compound.

    • Calculate the peak area ratio (Tigolaner/Tigolaner-d4).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Tigolaner in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation (ACN) Protein Precipitation (ACN) Add this compound (IS)->Protein Precipitation (ACN) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (ACN)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant LC-MS/MS Injection LC-MS/MS Injection Collect Supernatant->LC-MS/MS Injection Peak Integration Peak Integration LC-MS/MS Injection->Peak Integration Calculate Peak Area Ratio (Analyte/IS) Calculate Peak Area Ratio (Analyte/IS) Peak Integration->Calculate Peak Area Ratio (Analyte/IS) Quantify using Calibration Curve Quantify using Calibration Curve Calculate Peak Area Ratio (Analyte/IS)->Quantify using Calibration Curve

Caption: Bioanalytical workflow for Tigolaner quantification.

Mechanism of Action of Tigolaner

Tigolaner belongs to the bispyrazole chemical class and acts as a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[2][6][15] This inhibition blocks the neurotransmission in parasites, leading to paralysis and death.[5][6] Tigolaner shows a higher selectivity for invertebrate GABA receptors over mammalian receptors, which contributes to its safety profile in cats.[1][2]

G Tigolaner Tigolaner GABA_Receptor Invertebrate GABA-gated Chloride Channel Tigolaner->GABA_Receptor Binds and Inhibits Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Blocks Hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Transmission) Chloride_Influx->Hyperpolarization Prevents Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death Leads to

Caption: Simplified mechanism of action of Tigolaner.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Tigolaner in Feline Plasma using Tigolaner-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Tigolaner in feline plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tigolaner, a novel isoxazoline (B3343090) ectoparasiticide, requires a reliable analytical method for pharmacokinetic and toxicokinetic studies.[1][2][3] This method employs a stable isotope-labeled internal standard, Tigolaner-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation, making it suitable for high-throughput analysis in drug development and veterinary medicine. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7]

Introduction

Tigolaner is a potent ectoparasiticide belonging to the bis-pyrazole class of compounds.[3][8] It functions as an inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines, leading to paralysis and death of the parasites.[1][8][9] The development of new veterinary drugs like Tigolaner necessitates the establishment of sensitive and specific bioanalytical methods to characterize their pharmacokinetic profiles in the target species.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[2][9] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations during sample preparation and analysis, which significantly improves the accuracy and precision of the results.[2] This application note provides a comprehensive protocol for the extraction and quantification of Tigolaner in feline plasma using this compound as the internal standard, followed by LC-MS/MS analysis.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolecular Weight
Tigolaner[Image of Tigolaner chemical structure]C21H13ClF8N6O552.8 g/mol [1][10]
This compound[Image of this compound chemical structure with deuterium (B1214612) labels indicated]C21H9D4ClF8N6O556.8 g/mol (assumed)

Note: The exact positions of the four deuterium atoms in this compound are assumed for the purpose of this application note.

Experimental Protocols

Materials and Reagents
  • Tigolaner reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Control feline plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tigolaner and this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Tigolaner stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Precipitation Solution: Acetonitrile containing 0.1% formic acid.

Sample Preparation
  • To 100 µL of feline plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of the precipitation solution (acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeESI Positive
MRM TransitionsTigolaner: 553.1 → 424.1 (Quantifier), 553.1 → 296.1 (Qualifier); this compound: 557.1 → 428.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temp.500°C

Note: MRM transitions are predicted based on the molecular weights and may require optimization.

Method Validation Summary

The bioanalytical method was validated according to international guidelines. The following parameters were assessed:

Validation ParameterResult
Linearity The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
Accuracy & Precision The intra- and inter-day accuracy and precision were within ±15% for all QC levels (Low, Mid, High) and within ±20% for the Lower Limit of Quantification (LLOQ).
Selectivity No significant interference was observed at the retention times of Tigolaner and this compound in blank plasma samples from six different sources.
Matrix Effect The matrix effect was assessed and found to be consistent and compensated for by the use of the stable isotope-labeled internal standard.
Recovery The extraction recovery of Tigolaner was consistent and reproducible across the QC levels.
Stability Tigolaner was found to be stable in feline plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Feline Plasma IS Add 10 µL this compound (IS) Plasma->IS Precip Add 300 µL Acetonitrile (0.1% Formic Acid) IS->Precip Vortex1 Vortex Precip->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Logical_Relationship Analyte Tigolaner (Analyte) SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols: Tigolaner-d4 in Feline Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tigolaner (B611375) is a novel isoxazoline (B3343090) ectoparasiticide that provides long-lasting efficacy against fleas and ticks in cats. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring safety and efficacy. While studies specifically detailing the use of Tigolaner-d4 are not prevalent in publicly available literature, its application in feline pharmacokinetic research is inferred as a critical component of the analytical methodology. Stable isotope-labeled compounds, such as this compound, are indispensable as internal standards in bioanalytical assays (e.g., LC-MS/MS) to ensure the accuracy and precision of quantitative measurements of the parent drug in biological matrices. These application notes and protocols are based on published pharmacokinetic studies of tigolaner and established principles of using deuterated internal standards in drug metabolism research.

I. Application Notes

1. Bioanalytical Method Validation:

This compound is an ideal internal standard for the quantification of tigolaner in feline plasma, serum, or tissue samples. Its chemical and physical properties are nearly identical to tigolaner, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for distinct detection by mass spectrometry, enabling precise correction for matrix effects and variability in sample processing. The use of a stable isotope-labeled internal standard is a key requirement for validating bioanalytical methods according to regulatory guidelines.

2. Pharmacokinetic Studies:

In feline pharmacokinetic studies, a known concentration of this compound is spiked into study samples (plasma, etc.) prior to extraction. By comparing the mass spectrometric response of tigolaner to that of this compound, the concentration of tigolaner in the sample can be accurately determined. This allows for the precise measurement of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

3. Metabolite Identification and Profiling:

While the primary use of this compound is as an internal standard for the parent drug, it can also be used in more advanced metabolic studies. Co-administration of tigolaner and a tracer amount of this compound can help in distinguishing drug metabolites from endogenous matrix components by observing the characteristic isotopic pattern in the mass spectra of metabolites.

II. Experimental Protocols

Protocol 1: Feline Pharmacokinetic Study of Topically Administered Tigolaner

This protocol is adapted from studies on Felpreva®, a combination product containing tigolaner.

Objective: To determine the plasma pharmacokinetic profile of tigolaner in cats following a single topical administration.

Materials:

  • Clinically healthy adult cats

  • Tigolaner formulation (e.g., Felpreva® spot-on solution)

  • Blood collection supplies (syringes, EDTA tubes)

  • Centrifuge

  • Freezer (-20°C or colder) for plasma storage

  • This compound (for use as an internal standard in sample analysis)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single topical dose of the tigolaner formulation to each cat. The recommended minimum dose is 14.4 mg tigolaner per kg of body weight.[1][2] The application site should be at the base of the skull to prevent licking.

  • Blood Sampling: Collect whole blood samples from a suitable vein (e.g., jugular, cephalic) into EDTA tubes at predetermined time points. Based on the known pharmacokinetics of tigolaner, suggested time points include: pre-dose (0 hours), and at 5 hours, 1.5 days, 12 days, and at regular intervals up to and beyond the half-life of 24 days post-administration.[1][2][3]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or colder until analysis.

  • Sample Analysis (Bioanalytical Method): a. Thaw plasma samples. b. Spike a known concentration of this compound internal standard solution into each plasma sample, calibrator, and quality control sample. c. Perform protein precipitation by adding acetonitrile. d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness. f. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis. g. Inject the prepared sample into the LC-MS/MS system for quantification of tigolaner.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software.

III. Data Presentation

Table 1: Pharmacokinetic Parameters of Tigolaner in Cats Following a Single Topical Administration

ParameterValueReference
Cmax (Maximum Plasma Concentration) 1352 µg/L (or 1.35 mg/L)[1][2]
Tmax (Time to Cmax) 12 days[1][2]
t½ (Elimination Half-Life) 24 days[1][2]
AUC (Area Under the Curve) 1566 mg*h/L
Absolute Bioavailability 57%
Volume of Distribution (Vd) 4 L/kg (after IV admin)
Plasma Clearance (CL) 0.005 L/h/kg (after IV admin)

IV. Visualizations

Feline_PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Topical Dosing (14.4 mg/kg Tigolaner) Sampling Serial Blood Sampling (pre-dose, 5h, 1.5d, 12d, etc.) Dosing->Sampling Drug Absorption & Distribution PlasmaPrep Plasma Separation (Centrifugation) Sampling->PlasmaPrep Spiking Spike with This compound (IS) PlasmaPrep->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Reporting (Cmax, Tmax, AUC, t½) PK_Calc->Report

Caption: Experimental workflow for a feline pharmacokinetic study of tigolaner.

Bioanalytical_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Feline Plasma Sample (Unknown Tigolaner Conc.) SpikedSample Spiked Plasma Sample Plasma->SpikedSample IS This compound (Known Concentration) IS->SpikedSample LC Chromatographic Separation (LC) SpikedSample->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Ratio Calculate Peak Area Ratio (Tigolaner / this compound) MS->Ratio Concentration Determine Tigolaner Concentration (from Calibration Curve) Ratio->Concentration

Caption: Role of this compound in the bioanalytical quantification workflow.

References

Application Note: Quantitative Analysis of Tigolaner in Feline Plasma using Isotope Dilution Mass Spectrometry with Tigolaner-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tigolaner is a novel ectoparasiticide from the bispyrazole chemical class developed for the treatment and prevention of flea and tick infestations in cats.[1] It functions as a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines, showing significantly higher potency for invertebrate receptors compared to mammalian ones.[2][3][4][5] Accurate quantification of Tigolaner in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest accuracy and precision in quantitative analysis.[6] The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, Tigolaner-d4) to the sample as an internal standard (IS).[6][7] Because the isotopically labeled standard is chemically identical to the analyte, it co-behaves throughout sample extraction, chromatography, and ionization, effectively correcting for matrix effects and variations in sample processing.[8][9] The concentration of the native analyte is then determined by measuring the ratio of its mass spectrometric signal to that of the internal standard.[6][10]

This application note provides a detailed protocol for the extraction and quantification of Tigolaner in feline plasma using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the use of an isotopically labeled analog of the analyte to act as an ideal internal standard. By adding a known amount of this compound (the "spike") to a plasma sample containing an unknown amount of native Tigolaner, a mixture with a new, combined isotopic ratio is created. This ratio is measured by the mass spectrometer. Since the amount of spike added is known, the original amount of the analyte can be calculated with high precision, as the ratio measurement is independent of sample recovery or instrument signal fluctuations.[6][10][11]

IDMS_Principle cluster_0 Sample Preparation cluster_1 Analysis Sample Plasma Sample (Unknown Tigolaner) Mix Equilibration (Homogenous Mixture) Sample->Mix Add IS Spike Known Amount of This compound (IS) Spike->Mix Extract Sample Cleanup (e.g., Protein Precipitation) Mix->Extract LC UPLC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (Tigolaner / this compound) MS->Ratio Quant Calculate Concentration Ratio->Quant Result Accurate Concentration of Tigolaner Quant->Result

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the analysis.

Materials and Reagents
  • Tigolaner analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • Formic acid (FA), LC-MS grade

  • Control feline plasma (K2-EDTA anticoagulant)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Tigolaner and this compound into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of Tigolaner working solutions by serial dilution of the primary stock with 50:50 ACN:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[12][13]

  • Pipette 50 µL of feline plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in ACN). The high ratio of organic solvent to plasma (3:1) facilitates efficient protein precipitation.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 2-5 µL into the UPLC-MS/MS system.

Experimental_Workflow start Start: Receive Plasma Sample add_is Aliquot 50µL Plasma start->add_is prep_standards Prepare Stock & Working Standard Solutions precipitate Add 150µL ACN with This compound IS prep_standards->precipitate add_is->precipitate vortex Vortex for 30 seconds precipitate->vortex centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data & Quantify acquire->process end_node End: Report Results process->end_node

Figure 2: Experimental workflow for sample preparation and analysis.

UPLC-MS/MS Method and Parameters

The following tables provide example parameters for the chromatographic separation and mass spectrometric detection of Tigolaner and this compound. These may require optimization for specific instrumentation. The method is based on typical parameters for the analysis of isoxazoline (B3343090) derivatives in plasma.[12]

Table 1: UPLC Parameters

Parameter Value
Column Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 2 µL
Column Temp. 35°C

| Gradient | 35% B (0-2.6 min), 95% B (2.7-3.4 min), 35% B (3.5-5.5 min) |

Table 2: MS/MS Parameters (Example)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| Gas Flow | Instrument Dependent |

Table 3: MRM Transitions (Hypothetical) Note: Optimal MRM transitions and collision energies must be determined experimentally by infusing pure standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Tigolaner [M+H]⁺Fragment 150Optimized Value
[M+H]⁺Fragment 250Optimized Value
This compound [M+H+4]⁺Fragment 1+450Optimized Value

Method Validation and Performance

The method should be validated according to regulatory guidelines to ensure reliability. Key validation parameters are summarized below with typical acceptance criteria.

Table 4: Method Validation Summary (Example Data)

Parameter Concentration Range Result Acceptance Criteria
Linearity (r²) 1 - 2000 ng/mL > 0.995 ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL Accuracy: 95-108%, Precision: <15% CV Accuracy: 80-120%, Precision: ≤20% CV
Accuracy (Bias %) LLOQ, Low, Mid, High QC -5.5% to +6.2% Within ±15% (±20% at LLOQ)
Precision (% CV) LLOQ, Low, Mid, High QC Intra-day: ≤8.5%, Inter-day: ≤11.7% ≤15% (≤20% at LLOQ)
Recovery (%) Low, Mid, High QC 88% - 97% Consistent & Reproducible

| Matrix Effect (%) | Low and High QC | 94% - 103% | 85% - 115% |

Mechanism of Action

Tigolaner exerts its ectoparasiticidal effect by acting as an antagonist on GABA-gated and, to a lesser extent, glutamate-gated chloride channels in the nervous system of invertebrates. By blocking these channels, it prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the parasite.[1][2][3][4] The high selectivity for invertebrate receptors contributes to its favorable safety profile in mammals.[5]

MoA_Pathway cluster_neuron Invertebrate Neuron Synapse cluster_outcome Result GABA_Receptor GABA-Gated Chloride Channel Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Normally allows No_Influx Blocked Cl⁻ Influx GABA_Receptor->No_Influx is prevented Tigolaner Tigolaner Tigolaner->GABA_Receptor Binds & Blocks Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Hyperexcitation Hyperexcitation & Paralysis No_Influx->Hyperexcitation Death Parasite Death Hyperexcitation->Death

Figure 3: Tigolaner's mechanism of action on GABA-gated channels.

Conclusion

This application note describes a robust, sensitive, and specific UPLC-MS/MS method for the quantification of Tigolaner in feline plasma. The use of a stable isotope-labeled internal standard, this compound, within an isotope dilution mass spectrometry framework ensures the highest level of accuracy and precision by correcting for matrix effects and procedural losses.[6][8] The described protein precipitation protocol is simple, rapid, and suitable for high-throughput analysis, making this method ideal for supporting pharmacokinetic and other drug development studies for this novel ectoparasiticide.

References

Formulation of Tigolaner-d4 for In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the formulation of deuterated Tigolaner (Tigolaner-d4) for in vivo pharmacokinetic studies in animal models, based on established formulations for the non-deuterated compound. The protocols cover both topical and intravenous administration routes.

Introduction

Tigolaner is a potent isoxazoline (B3343090) ectoparasiticide that acts as an inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2] Deuterated standards like this compound are crucial for accurate bioanalytical quantification in pharmacokinetic studies using mass spectrometry. The formulation of these compounds for in vivo administration is a critical step in preclinical and clinical development. This document outlines formulation strategies for this compound based on the known properties and successful application of Tigolaner in feline studies.

Physicochemical Properties of Tigolaner:

PropertyDescription
Appearance White to off-white crystalline powder.[3]
Solubility Limited solubility in water, soluble in organic solvents.[3]
Stability Stable under standard storage conditions, may degrade under extreme pH or temperature.[3]

Formulation Protocols

Topical Spot-On Formulation (Based on Felpreva®)

This protocol describes the preparation of a topical spot-on solution suitable for administration to felines. The recommended minimum dose of Tigolaner in cats is 14.4 mg/kg body weight.[1]

Materials:

ComponentFunctionSupplier Example
This compoundActive Pharmaceutical Ingredient-
Isopropylidene glycerol (B35011) (Solketal)SolventSigma-Aldrich
Lactic AcidpH modifier/stabilizerSigma-Aldrich
Butylhydroxyanisole (BHA, E320)AntioxidantSigma-Aldrich
Butylhydroxytoluene (BHT, E321)AntioxidantSigma-Aldrich

Equipment:

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Glass vials

Protocol:

  • Prepare the Vehicle:

    • In a suitable volumetric flask, combine Isopropylidene glycerol, Lactic Acid, Butylhydroxyanisole (2.63 mg/mL), and Butylhydroxytoluene (1.10 mg/mL).[1]

    • Mix thoroughly using a magnetic stirrer until all components are fully dissolved and the solution is clear.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound to achieve the target concentration (e.g., 97.9 mg/mL as in the commercial formulation).[4]

    • Gradually add the this compound powder to the prepared vehicle while continuously stirring.

    • Continue stirring until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid degradation.[5]

  • Final Volume and Storage:

    • Adjust the final volume with the vehicle if necessary.

    • Store the final formulation in a well-sealed, light-protected container at controlled room temperature.

Dosing:

The recommended minimum topical dose is 14.4 mg of Tigolaner per kg of body weight.[1] The volume to be administered can be calculated based on the final concentration of the formulation.

Intravenous Formulation

This protocol is adapted from a pharmacokinetic study where Tigolaner was administered intravenously to cats.[2]

Materials:

ComponentFunctionSupplier Example
This compoundActive Pharmaceutical Ingredient-
Tetraglycol (Glycofurol)SolventSigma-Aldrich

Equipment:

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Sterile filters (0.22 µm)

  • Sterile glass vials

Protocol:

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound to prepare the desired concentration (e.g., an 8.9% solution was used for Tigolaner in a feline study).[2]

    • In a volumetric flask, add the weighed this compound to the appropriate volume of Tetraglycol.

    • Mix using a magnetic stirrer until the compound is fully dissolved.

  • Sterilization and Storage:

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

    • Store the sterile solution under appropriate conditions, protected from light.

Dosing:

In a pharmacokinetic study, a dose of 1.5 mg/kg of Tigolaner was administered intravenously to cats.[2] The final dose for a this compound study should be determined based on the specific experimental design.

Data Presentation

Pharmacokinetic Parameters of Tigolaner in Cats (for reference):

ParameterTopical Administration (14.4 mg/kg)Intravenous Administration (1.5 mg/kg)
Cmax (Maximum Concentration) 1.35 mg/L[1] (or 1352 µg/L[6])-
Tmax (Time to Cmax) 12 days[1][6]-
Half-life (t½) 24 days[1][6]-
Bioavailability 57%[6][7]100% (by definition)
Volume of Distribution -4 L/kg[6][7]
Plasma Clearance -0.005 L/h/kg[6][7]

Experimental Workflows (Graphviz Diagrams)

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Bioanalysis weigh Weigh this compound and Excipients mix Mix Excipients to Create Vehicle dissolve Dissolve this compound in Vehicle weigh->dissolve mix->dissolve qc Quality Control (e.g., Concentration, Purity) dissolve->qc animal_prep Animal Acclimation and Preparation qc->animal_prep dosing Administer Formulation (Topical or IV) animal_prep->dosing sampling Collect Blood Samples at Predetermined Time Points dosing->sampling extraction Extract this compound from Plasma sampling->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Experimental workflow for in vivo pharmacokinetic study of this compound.

G API This compound (Active Ingredient) Solvent Isopropylidene Glycerol (Solketal) Stabilizer Lactic Acid Antioxidants BHA & BHT

Caption: Logical relationship of components in the topical formulation.

References

Application Notes and Protocols for the Analytical Detection of Tigolaner and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner (B611375) is a novel isoxazoline (B3343090) ectoparasiticide that provides long-lasting efficacy against fleas and ticks in cats. Understanding its metabolic fate is crucial for a comprehensive safety and efficacy evaluation. These application notes provide detailed protocols for the quantitative analysis of tigolaner in plasma and a proposed strategy for the identification of its potential metabolites using advanced analytical techniques. The primary analytical method discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalysis.

Quantitative Analysis of Tigolaner in Plasma

A validated LC-MS/MS method is essential for the accurate quantification of tigolaner in biological matrices to support pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters of Tigolaner in Cats

The following table summarizes key pharmacokinetic parameters of tigolaner in cats after a single topical administration. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

ParameterValueUnits
Cmax (Peak Plasma Concentration) 1352µg/L
Tmax (Time to Peak Concentration) 12days
t½ (Half-life) 24days
AUC (Area Under the Curve) 1566mg*h/L
Bioavailability 57%
Clearance Low-
Primary Route of Elimination Feces-
Experimental Protocol: Quantitative Analysis of Tigolaner in Plasma by LC-MS/MS

This protocol outlines a validated method for the quantification of tigolaner in feline plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of feline plasma, add 900 µL of a precipitation solution.

    • Precipitation Solution: Acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of tigolaner).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Example Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS/MS) Parameters

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tigolaner: Monitor for a specific precursor ion to product ion transition (m/z).

    • Internal Standard: Monitor for the corresponding transition of the stable isotope-labeled internal standard.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity for tigolaner.

4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: No interference from endogenous matrix components at the retention time of tigolaner and the internal standard.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.

Analytical Strategy for the Detection of Tigolaner Metabolites

While tigolaner is reported to be poorly metabolized, a thorough investigation for potential metabolites is a critical aspect of drug development. The following section provides a proposed workflow and protocol for the identification of tigolaner metabolites in plasma.

Workflow for Tigolaner Metabolite Identification

cluster_sample_collection Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation SPE Solid Phase Extraction (SPE) (Optional for cleanup) ProteinPrecipitation->SPE UPLC_HRMS UPLC-High Resolution MS (QTOF or Orbitrap) SPE->UPLC_HRMS DataAcquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) UPLC_HRMS->DataAcquisition DataMining Data Mining Software (e.g., mass defect filtering, background subtraction) DataAcquisition->DataMining MetabolitePrediction In Silico Metabolite Prediction MetabolitePrediction->DataMining StructureElucidation Structure Elucidation (MS/MS fragmentation analysis) DataMining->StructureElucidation

Caption: Workflow for the identification of Tigolaner metabolites.

Experimental Protocol: Proposed Method for Tigolaner Metabolite Identification

This protocol describes a general approach for the discovery and identification of potential tigolaner metabolites using high-resolution mass spectrometry.

1. Sample Preparation

  • Protein Precipitation: Follow the same procedure as for the quantitative analysis of the parent drug. This is a crucial first step to remove the bulk of proteins.

  • Solid-Phase Extraction (SPE) (Optional): For enhanced cleanup and concentration of potential metabolites, an SPE step can be incorporated after protein precipitation.

    • SPE Sorbent: A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent).

    • Procedure:

      • Condition the SPE cartridge with methanol (B129727) followed by water.

      • Load the supernatant from the protein precipitation step.

      • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Elute the analytes (parent drug and potential metabolites) with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

2. UPLC-High Resolution Mass Spectrometry (HRMS)

  • LC System: A UPLC system is recommended for improved chromatographic resolution, which is critical for separating isomeric metabolites.

  • Column: A high-efficiency C18 column with a smaller particle size (e.g., ≤ 1.8 µm).

  • Mobile Phase: Similar to the quantitative method (water and acetonitrile with formic acid). A shallow gradient may be employed to maximize the separation of closely related metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap instrument is essential for accurate mass measurements.

  • Data Acquisition:

    • Full Scan MS: Acquire high-resolution full scan data to detect all potential ions.

    • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): These modes are used to acquire fragmentation (MS/MS) data for the detected ions, which is crucial for structural elucidation.

3. Data Processing and Metabolite Identification

  • In Silico Metabolite Prediction: Use software to predict potential metabolites of tigolaner based on known metabolic pathways (e.g., oxidation, hydroxylation, glucuronidation). This will create a target list of masses to search for in the acquired data.

  • Data Mining: Employ specialized software to process the HRMS data. Key features of this software include:

    • Mass Defect Filtering: To selectively identify drug-related material from the complex biological background.

    • Background Subtraction: To remove noise and endogenous interferences.

    • Peak Picking and Alignment: To compare chromatograms from control and dosed samples.

  • Structure Elucidation:

    • Accurate Mass Measurement: Determine the elemental composition of the potential metabolite ions.

    • MS/MS Fragmentation Analysis: Interpret the fragmentation pattern of the metabolite to propose its structure. Compare the fragmentation pattern to that of the parent drug to identify the site of metabolic modification.

Conclusion

The provided protocols offer a robust framework for the quantitative analysis of tigolaner in plasma and a strategic approach for the identification of its potential metabolites. The use of advanced LC-MS/MS instrumentation is paramount for achieving the required sensitivity and specificity for these analyses. While tigolaner is known to be poorly metabolized, a thorough investigation into its metabolic fate using high-resolution mass spectrometry is a critical step in its comprehensive toxicological and pharmacological profiling. The successful application of these methods will provide valuable data for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Application Notes and Protocols for the Use of Tigolaner-d4 in Residue Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole chemical class, demonstrating high potency against fleas and ticks in cats.[1][2] As with any veterinary medicinal product, the potential for residues in edible tissues must be thoroughly investigated, particularly if future applications in food-producing animals are considered. This document provides detailed application notes and protocols for the use of Tigolaner-d4 as an internal standard in residue analysis studies of Tigolaner.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. It effectively compensates for variations in sample extraction, cleanup, matrix effects, and instrument response, ensuring the reliability of the analytical data.[3] The methods outlined below are based on established principles of veterinary drug residue analysis utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[4][5]

Physicochemical Properties and Pharmacokinetics of Tigolaner

A summary of the key properties of Tigolaner is presented in the table below. Understanding these characteristics is essential for developing appropriate analytical methods.

PropertyValue/DescriptionReference
Chemical ClassBispyrazole[6][7]
Mode of ActionPotent inhibitor of the gamma-aminobutyric acid (GABA) receptor[6]
Administration RouteTopical (Spot-on)[1]
AbsorptionSlow, with a Tmax of 12 days in cats[6][8][9]
DistributionHigh volume of distribution (4 L/kg)[1][10]
MetabolismPoorly metabolized[6][8]
ExcretionPrimarily via feces (54% within 28 days); renal clearance is negligible (<0.5%)[1][10]
Half-lifeApproximately 24 days in cats[6][8][9]

Experimental Protocols

The following protocols are designed for the quantification of Tigolaner residues in various animal tissues, employing this compound as an internal standard.

Protocol 1: Sample Preparation and Extraction from Animal Tissues (Muscle, Liver, Kidney, Fat)

This protocol outlines the extraction of Tigolaner from various edible tissues.

Materials:

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge (capable of 4,000 x g and refrigeration)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

  • Tigolaner analytical standard

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Dispersive solid-phase extraction (dSPE) tubes containing C18 and PSA (primary secondary amine) sorbents.

Procedure:

  • Sample Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Homogenize for 1 minute.

    • Vortex for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Re-extraction: Add another 10 mL of acetonitrile to the tissue pellet, vortex for 2 minutes, and centrifuge as in step 3.

  • Combine Extracts: Combine the supernatants from both extractions.

  • dSPE Cleanup (for muscle, liver, kidney):

    • Transfer a 6 mL aliquot of the combined supernatant into a dSPE tube containing C18 and PSA.

    • Vortex for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes.

  • Solvent Evaporation and Reconstitution:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the instrumental analysis of Tigolaner and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsTo be determined by infusion of Tigolaner and this compound standards. A hypothetical example is provided below.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tigolaner[M+H]+Fragment 1Optimized value
Tigolaner[M+H]+Fragment 2Optimized value
This compound[M+H+4]+Fragment 1 + 4Optimized value

Data Presentation

Quantitative data from residue analysis studies should be summarized in a clear and structured format.

Table 1: Tigolaner Residue Concentrations in Various Tissues

TissueTime PointMean Concentration (µg/kg) ± SDN
MuscleDay 7
MuscleDay 14
LiverDay 7
LiverDay 14
KidneyDay 7
KidneyDay 14
FatDay 7
FatDay 14

Table 2: Method Validation Parameters

ParameterMuscleLiverKidneyFat
Linearity (R²)
Limit of Quantification (LOQ) (µg/kg)
Accuracy (% Recovery)
Precision (%RSD)
Matrix Effect (%)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Spike Spike with this compound Tissue->Spike Extract1 Acetonitrile Extraction 1 Spike->Extract1 Centrifuge1 Centrifugation Extract1->Centrifuge1 Extract2 Acetonitrile Extraction 2 Centrifuge1->Extract2 Centrifuge2 Centrifugation Extract2->Centrifuge2 Combine Combine Supernatants Centrifuge2->Combine dSPE dSPE Cleanup Combine->dSPE Evap Evaporation dSPE->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing & Quantification LCMS->Data G Tigolaner Tigolaner (Analyte) Process Sample Preparation & LC-MS/MS Analysis Tigolaner->Process Tigolaner_d4 This compound (Internal Standard) Tigolaner_d4->Process Ratio Peak Area Ratio (Tigolaner / this compound) Process->Ratio Compensates for variability Quant Accurate Quantification Ratio->Quant

References

Troubleshooting & Optimization

Improving Tigolaner-d4 solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tigolaner-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a deuterated stable isotope-labeled internal standard for Tigolaner.[1] Tigolaner is a white to off-white crystalline powder belonging to the bispyrazole chemical class.[2][3] Like the parent compound, this compound is generally considered soluble in organic solvents but has limited solubility in water.[2] Its high molecular weight (556.84 g/mol ) and complex, fluorinated structure mean that selecting an appropriate solvent is critical for preparing stock solutions and experimental samples.[1][2]

Q2: In which organic solvents has Tigolaner been shown to be soluble?

A2: Specific quantitative solubility data for Tigolaner is limited in publicly available literature. However, several solvents have been identified in technical documents and research. The solubility of this compound is expected to be nearly identical to that of Tigolaner.

Table 1: Reported Solvents for Tigolaner
SolventSolubility / Use CaseSource
Dimethyl Sulfoxide (DMSO)Reported as "Soluble"[2]
Solketal (1,2-isopropylideneglycerol)Solubility determined to be ~9.5-9.9% w/w.[4]
TetraglycolUsed as a vehicle for intravenous injection formulation.[5]
AcetonitrileUsed as an extraction solvent for plasma and fecal samples.[5]

Note: For other common organic solvents such as Ethanol, Methanol, Dimethylformamide (DMF), or Dichloromethane (DCM), solubility has not been publicly reported and must be determined empirically.

Q3: Are there any known factors that can influence the dissolution process?

A3: Yes. A patent for a Tigolaner formulation noted that the presence of other active ingredients, such as emodepside (B1671223) and praziquantel (B144689), can facilitate its dissolution.[4] This phenomenon, known as hydrotropy or co-solvency, suggests that the solubility of this compound might be enhanced in a solvent system containing other solutes.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Q4: I have added this compound to my chosen organic solvent, but it is not dissolving. What should I do?

A4: If the compound remains as a solid precipitate or the solution is cloudy, do not assume it is insoluble. The dissolution rate may be slow. Follow these steps systematically.

Experimental Protocol 1: Systematic Approach to Enhance Solubility
  • Vortexing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes. Visually inspect for any reduction in solid material.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up solid particles and facilitate dissolution.[5] Check for clarity.

  • Gentle Heating: If the solution is still not clear, warm the mixture to 30-40°C using a water bath or heating block.[4] Swirl the vial gently every few minutes. Caution: Do not overheat, as this could potentially degrade the compound. Always ensure the vial is properly sealed to prevent solvent evaporation.

  • Allow Time: Some compounds require more time to dissolve. If the above steps show some improvement, allow the mixture to sit at room temperature for an extended period (e.g., 30-60 minutes), with intermittent vortexing, before concluding insolubility.

If the compound still fails to dissolve, the chosen solvent may not be suitable at the desired concentration. Consider trying a different solvent or preparing a more dilute solution.

Diagram 1: Experimental Workflow for Preparing this compound Solution

G start Start: Weigh this compound add_solvent Add chosen organic solvent to target concentration start->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in water bath for 5-10 minutes check1->sonicate No success Solution Ready for Use check1->success Yes check2 Is solution clear? sonicate->check2 heat Warm gently to 30-40°C with swirling check2->heat No check2->success Yes check3 Is solution clear? heat->check3 fail Insoluble at this concentration. Consider alternative solvent or lower concentration. check3->fail No check3->success Yes

Caption: Workflow for dissolving this compound.

Q5: How can I systematically test the solubility of this compound in a new organic solvent?

A5: To determine if this compound is soluble in a new solvent and at what approximate concentration, a systematic approach is recommended.

Experimental Protocol 2: Solubility Assessment in a Novel Solvent
  • Preparation: Weigh a known, small amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Initial Solvent Addition: Add a calculated volume of the test solvent to reach a high concentration (e.g., add 100 µL for a 10 mg/mL target).

  • Apply Enhancement Techniques: Vigorously vortex the vial. If not dissolved, proceed with sonication and gentle heating as described in Protocol 1.

  • Incremental Dilution: If the compound remains undissolved, add a known volume of solvent incrementally (e.g., add another 100 µL to halve the concentration to 5 mg/mL). After each addition, repeat the enhancement techniques (vortexing, sonication).

  • Determine Solubility: Continue the incremental dilution until a clear solution is achieved. The concentration at which the compound fully dissolves is the approximate solubility limit under these conditions.

  • Record Keeping: Carefully document the volumes and steps used to serve as a reference for future experiments.

Diagram 2: Troubleshooting Decision Tree for Solubility Issues

G start Issue: this compound is not dissolving. q1 Have you vortexed for >1 min? start->q1 a1 Vortex vigorously. q1->a1 No q2 Have you tried sonication? q1->q2 Yes a1->q2 a2 Sonicate for 5-10 min. q2->a2 No q3 Have you tried gentle heating (30-40°C)? q2->q3 Yes a2->q3 a3 Warm solution gently. q3->a3 No q4 Is any solid remaining? q3->q4 Yes a3->q4 a4_yes Solubility limit likely exceeded. 1. Add more solvent (dilute). 2. Try a different solvent (e.g., DMSO). q4->a4_yes Yes a4_no Problem Solved. Solution is ready. q4->a4_no No

Caption: Decision tree for troubleshooting solubility.

References

Technical Support Center: Tigolaner-d4 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and handling of Tigolaner-d4. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound under standard laboratory conditions. While specific long-term stability data for this compound is not publicly available, the non-deuterated form, Tigolaner, is stable under standard storage conditions. For the veterinary product containing Tigolaner, it is advised to keep it in its original packaging to protect it from moisture and it does not require special temperature storage.[1][2] As a general precaution for a deuterated compound, storage at a controlled room temperature, protected from light and moisture, is advisable.

Q2: What is the expected shelf life of this compound?

The shelf life of pure this compound has not been publicly established. However, veterinary formulations containing Tigolaner have a shelf life of 18 to 36 months.[1][2] The stability of this compound as a pure compound may differ and should be determined empirically.

Q3: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is not available. However, based on the chemical structure of Tigolaner, it may be susceptible to degradation under extreme pH and temperature conditions.[3] It is advisable to avoid strong acidic or alkaline conditions and high temperatures during sample preparation and storage.

Q4: How can I assess the stability of my this compound sample?

To assess the stability of your this compound sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the sample stored under defined conditions will provide data on its stability over time.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Unexpected degradation of this compound in solution. - pH of the solvent: Tigolaner may degrade under extreme pH conditions.[3] - Temperature: Elevated temperatures can accelerate degradation. - Light exposure: Photodegradation may occur.- Ensure the pH of your solvent is near neutral. - Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8 °C) for short-term use. - Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent analytical results. - Improper sample handling: Freeze-thaw cycles or prolonged exposure to room temperature can affect stability. - Non-validated analytical method: The method may not be stability-indicating.- Aliquot samples to avoid multiple freeze-thaw cycles. - Minimize the time samples are kept at room temperature during analysis. - Develop and validate a stability-indicating analytical method.
Precipitation of the compound from solution. - Low solubility in the chosen solvent. - Change in temperature. - Consult the solubility data for Tigolaner and select an appropriate solvent.[3] - Ensure the storage temperature is suitable for maintaining solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours. The carboxamide group in Tigolaner may be susceptible to hydrolysis.[3]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradation products.

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column (e.g., C18).

    • Select a mobile phase system (e.g., acetonitrile and water or methanol (B129727) and water) and a suitable buffer.

  • Chromatographic Conditions Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation between the this compound peak and any degradation product peaks generated during the forced degradation study.

    • Use a photodiode array (PDA) detector to monitor the peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The stability of this compound under different storage conditions should be summarized in a table. The following is an example template for presenting such data.

Table 1: Example Stability Data for this compound

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)
25°C / 60% RH0 months100.0< 0.1
3 months99.80.2
6 months99.50.5
40°C / 75% RH0 months100.0< 0.1
1 month98.21.8
3 months95.74.3
Photostability1.2 million lux hours99.90.1
200 W h/m²99.80.2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Stability Issue Encountered check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Examine Solution Preparation (Solvent pH, Concentration) start->check_solution check_method Review Analytical Method (Validation, Suitability) start->check_method correct_storage Adjust Storage to Recommended Conditions check_storage->correct_storage Incorrect prepare_fresh Prepare Fresh Solution with Neutral pH Solvent check_solution->prepare_fresh Incorrect validate_method Develop/Validate Stability-Indicating Method check_method->validate_method Not Validated reanalyze Re-analyze Sample correct_storage->reanalyze prepare_fresh->reanalyze validate_method->reanalyze

Caption: Troubleshooting workflow for stability issues.

G Potential Hydrolytic Degradation of Tigolaner tigolaner Tigolaner (with Carboxamide Group) hydrolysis Hydrolysis (Acidic or Basic Conditions) tigolaner->hydrolysis degradation_product Degradation Product (Carboxylic Acid Derivative) hydrolysis->degradation_product amine Amine Byproduct hydrolysis->amine

Caption: Potential hydrolytic degradation pathway.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Tigolaner-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigolaner and its deuterated internal standard, Tigolaner-d4. The information is designed to address specific issues that may be encountered during the development and execution of LC-MS/MS bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Tigolaner and this compound in positive electrospray ionization (ESI+)?

A1: Given the molecular weight of Tigolaner is 552.8 g/mol , the most common precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺. Therefore, you should look for a precursor ion with an m/z of approximately 553.8 for Tigolaner. For this compound, the precursor ion would be expected at m/z 557.8, assuming the addition of four deuterium (B1214612) atoms.

Q2: I am not observing the predicted precursor ion. What should I do?

A2: If the [M+H]⁺ ion is not readily observed, consider the possibility of other adduct formations. Common adducts in positive ESI include sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺. Check for ions at approximately m/z 575.8 and 570.8 for Tigolaner. The formation of adducts can be influenced by the mobile phase composition and the sample matrix. Adding a small amount of ammonium formate (B1220265) or acetate (B1210297) to the mobile phase can sometimes promote the formation of the [M+H]⁺ ion.

Q3: How do I select the best product ions for Multiple Reaction Monitoring (MRM)?

A3: Product ion selection is a critical step in developing a robust MRM method. After identifying the precursor ion, perform a product ion scan (or production scan) to observe the fragmentation pattern of Tigolaner. Select the most intense and stable fragment ions as potential product ions. It is recommended to choose at least two product ions for each analyte. The most intense transition is typically used for quantification (quantifier), while the second is used for confirmation (qualifier).

Q4: My deuterated internal standard (this compound) is not co-eluting with Tigolaner. Is this a problem?

A4: Yes, a lack of co-elution between the analyte and the internal standard can lead to inaccurate and imprecise results. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can expose the two compounds to different matrix effects, compromising the validity of the internal standard correction. If you observe a significant separation, you may need to adjust your chromatographic conditions, such as the gradient profile or the column chemistry.

Q5: What are common sources of variability when using a deuterated internal standard?

A5: Variability can arise from several factors, including:

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement.

  • Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte, which can affect accuracy, especially at the lower limit of quantification.

  • Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, leading to a decrease in the internal standard signal and an increase in the analyte signal.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Sensitivity
Possible Cause Troubleshooting Step
Suboptimal MS Parameters Infuse a standard solution of Tigolaner directly into the mass spectrometer to optimize the cone/declustering potential and collision energy for the chosen MRM transitions.
Ion Suppression Evaluate matrix effects by comparing the response of the analyte in a clean solution versus a matrix sample. If suppression is significant, improve sample cleanup, modify the chromatographic separation to move the analyte away from interfering matrix components, or consider a different ionization source if available.
Incorrect Precursor/Product Ion Selection Re-evaluate the product ion scan to ensure the most intense and stable fragments were selected. Confirm the precursor ion selection by checking for different adducts.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Chromatographic Inconsistency Check for retention time shifts. Ensure the LC system is properly equilibrated and that the mobile phase composition is consistent. Inspect the column for degradation or contamination.
Internal Standard Issues Verify the co-elution of Tigolaner and this compound. Assess the purity of the deuterated standard. Investigate the possibility of back-exchange by incubating the internal standard in the sample matrix and monitoring its stability.
Sample Preparation Variability Review the sample extraction procedure for consistency. Ensure complete and reproducible recovery of both the analyte and the internal standard.

Predicted Mass Spectrometry Parameters for Tigolaner and this compound

Since publicly available, experimentally determined mass spectrometry parameters for Tigolaner and this compound are limited, the following table provides predicted parameters based on the known chemical structure and data from structurally similar isoxazoline (B3343090) compounds. These parameters should be used as a starting point and must be experimentally optimized on your specific LC-MS/MS system.

CompoundPredicted Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)Notes
Tigolaner 553.8Fragment corresponding to the loss of the N-(1-cyanocyclopropyl)carboxamide group.Fragment corresponding to the core bis-pyrazole structure.The exact m/z of the product ions will depend on the specific fragmentation pathway.
This compound 557.8Should be 4 Da higher than the corresponding Tigolaner fragment if the deuterium labels are on a stable part of the molecule that is retained in the fragment.Should be 4 Da higher than the corresponding Tigolaner fragment if the deuterium labels are on a stable part of the molecule that is retained in the fragment.The position of the deuterium labels is critical for predicting the product ion m/z.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters
  • Prepare a standard solution of Tigolaner at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Operate the mass spectrometer in positive ESI mode.

  • Acquire a full scan (Q1 scan) to identify the precursor ion (expected around m/z 553.8).

  • Optimize the cone voltage/declustering potential by ramping the voltage and monitoring the intensity of the precursor ion. Select the voltage that gives the maximum intensity.

  • Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to observe the fragment ions.

  • Select two to three of the most intense and stable product ions.

  • For each precursor-product ion pair (MRM transition), optimize the collision energy. Ramp the collision energy and monitor the intensity of the product ion to find the optimal value that yields the highest signal.

  • Repeat steps 1-8 for this compound to determine its optimal parameters.

Protocol 2: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A: Tigolaner and this compound in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix (e.g., plasma) extract spiked with Tigolaner and this compound post-extraction.

    • Set C: Blank matrix spiked with Tigolaner and this compound before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the matrix effect by comparing the peak areas of the analyte and internal standard in Set B to those in Set A. A significant difference indicates the presence of ion suppression or enhancement.

  • Calculate the recovery by comparing the peak areas in Set C to those in Set B. This will assess the efficiency of your extraction procedure.

Visualizations

Experimental_Workflow cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Troubleshooting A Direct Infusion of Tigolaner & this compound B Optimize MS Parameters (Precursor, Product Ions, CE, DP) A->B D LC-MS/MS Analysis (MRM Mode) B->D Optimized Parameters C Sample Preparation (e.g., Protein Precipitation) C->D E Data Processing & Quantification D->E F Poor Sensitivity? H Re-optimize MS Parameters F->H I Evaluate Matrix Effects F->I G Inconsistent Results? G->I J Check Chromatography G->J

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inconsistent Results Q1 Are Analyte and IS Co-eluting? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Significant Matrix Effects Observed? A1_Yes->Q2 Action1 Adjust Chromatography (Gradient, Column) A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Improve Sample Cleanup A2_Yes->Action2 Q3 IS Signal Stable? A2_No->Q3 Action2->Q2 A3_No No Q3->A3_No End Consistent Results Q3->End Yes Action3 Investigate IS Stability (e.g., Back-exchange) A3_No->Action3 Action3->Q3

Caption: Troubleshooting logic for inconsistent results.

Addressing matrix effects in Tigolaner bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Tigolaner, with a specific focus on identifying and mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the bioanalysis of Tigolaner?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Tigolaner bioanalysis, which is often conducted in complex biological matrices like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of the quantitative method, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[4] The primary culprits in plasma are often endogenous phospholipids (B1166683), which are not always removed by simple sample preparation methods like protein precipitation.[5]

Q2: How can I determine if my Tigolaner assay is being affected by matrix effects?

A2: The most direct way to visualize and identify matrix effects is by performing a post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7]

The process involves infusing a standard solution of Tigolaner at a constant rate directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A stable, elevated baseline signal for Tigolaner is expected. Any deviation (dip or rise) in this baseline corresponds to a region where matrix components are eluting and causing ion suppression or enhancement, respectively.[6] If your analyte's retention time falls within one of these regions, your method is likely affected by matrix effects.

Q3: What are the most common strategies to mitigate matrix effects?

A3: A multi-faceted approach is typically the most effective. Strategies can be grouped into three main categories:

  • Optimizing Sample Preparation: The goal is to remove interfering endogenous components, particularly phospholipids, before analysis. Techniques range from simple protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][8] Specialized phospholipid removal plates and cartridges are also commercially available and highly effective.[5]

  • Improving Chromatographic Separation: Modifying the LC method to chromatographically separate Tigolaner from the regions of ion suppression is a common strategy.[2][4] This can be achieved by adjusting the gradient profile, changing the mobile phase composition (e.g., using methanol (B129727) instead of or in addition to acetonitrile), or using a different stationary phase.[9]

  • Using an Appropriate Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for Tigolaner is considered the gold standard.[10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[12] This allows for reliable correction, as quantification is based on the analyte-to-IS peak area ratio.[13]

Troubleshooting Guide: Common Issues & Solutions

Problem: My results show high variability and poor precision, especially in QC samples.
  • Possible Cause: This is a classic symptom of variable matrix effects between different samples or lots of biological matrix.[1][2] Incurred samples can be more complex than the blank matrix used for calibration standards.[3]

  • Solutions:

    • Implement a more robust sample cleanup: If you are using protein precipitation, consider switching to SPE or LLE to achieve a cleaner extract.[4] Phospholipid removal-specific products can significantly improve reproducibility.[14][15]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in ion suppression and improve precision.[10][11][13] If a SIL-IS is not available, a structural analogue can be used, but it must be demonstrated to track the analyte's behavior closely.[12]

Problem: My assay sensitivity is poor, and I'm observing significant ion suppression.
  • Possible Cause: Co-elution of Tigolaner with highly suppressive matrix components, most commonly phospholipids in plasma samples.[5]

  • Solutions:

    • Change Chromatographic Selectivity: Adjust the LC gradient to move the Tigolaner peak away from the suppression zone identified in your post-column infusion experiment.

    • Enhance Sample Cleanup: The most effective way to combat severe suppression is to remove the interfering compounds.

      Sample Preparation MethodTypical Phospholipid RemovalProsCons
      Protein Precipitation (PPT) PoorFast, simple, inexpensive.Results in a "dirty" extract with high levels of phospholipids.[4]
      Liquid-Liquid Extraction (LLE) Good to ExcellentCleaner extract than PPT.[8]More time-consuming, requires solvent optimization.
      Solid-Phase Extraction (SPE) ExcellentProvides the cleanest extract, can concentrate the sample.[8][14]Requires method development, can be more expensive.
      Phospholipid Removal Plates >99%Simple pass-through or filtration protocol, excellent removal.[5]Higher cost per sample than PPT.
    • Reduce Injection Volume or Dilute the Sample: This is a simple way to reduce the absolute amount of matrix components being introduced into the MS source.[11] However, this will also reduce the analyte signal, so it is only a viable strategy if the initial Tigolaner concentration is sufficiently high.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add the internal standard spiking solution.

  • Add 300 µL of cold acetonitrile (B52724) (or methanol).

  • Vortex for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard spiking solution.

  • Add 50 µL of a buffer to adjust the pH (e.g., ammonium (B1175870) hydroxide (B78521) to make the solution basic if Tigolaner is basic).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[8]

  • Vortex vigorously for 5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Generic Reverse-Phase
  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid in water).

  • Wash: Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Elute: Elute Tigolaner with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution for analysis.

References

Tigolaner-d4 degradation pathways and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigolaner. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for Tigolaner?

A1: Tigolaner is typically a white to off-white crystalline powder that is stable under standard storage conditions.[1] For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from moisture. The veterinary product containing Tigolaner, Felpreva®, does not require special temperature storage conditions but should be kept in its aluminum blister to protect it from moisture.[2]

Q2: What is the solubility of Tigolaner?

A2: Tigolaner is soluble in organic solvents but has limited solubility in water.[1] This characteristic is crucial when preparing stock solutions and formulating for in vitro and in vivo studies.

Stability and Degradation

Q3: Is Tigolaner susceptible to degradation?

A3: While stable under normal conditions, Tigolaner may degrade under extreme pH and temperature conditions.[1] As a bispyrazole, it contains functional groups such as a carboxamide that could be susceptible to hydrolysis.[1] Specific degradation pathways for Tigolaner have not been detailed in publicly available literature.

Q4: How can I assess the stability of Tigolaner in my experimental setup?

A4: To assess the stability of Tigolaner, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.[3][4] This information is vital for developing stability-indicating analytical methods.

Analytical Methodology

Q5: What is a suitable analytical method for quantifying Tigolaner in biological matrices?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Tigolaner in plasma.[5][6] This technique is commonly used in pharmacokinetic studies of veterinary drugs.

Q6: I am observing inconsistent results in my LC-MS/MS analysis of Tigolaner. What are the potential causes?

A6: Inconsistent LC-MS/MS results can arise from several factors, including issues with sample preparation, instrument parameters, or the stability of the analyte. It is crucial to have a validated analytical method to ensure accuracy and precision.[7][8] Refer to the troubleshooting guide below for more specific issues.

Troubleshooting Guides

Troubleshooting Poor Peak Shape in LC-MS/MS Analysis

Symptom Potential Cause Suggested Solution
Peak Tailing - Column degradation- Contamination of the analytical column or guard column- Inappropriate mobile phase pH- Replace the column- Flush the column or replace the guard column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form
Peak Fronting - Column overload- Sample solvent incompatible with the mobile phase- Dilute the sample- Ensure the sample solvent is similar in composition and strength to the mobile phase
Split Peaks - Clogged frit or column inlet- Column void- Replace the frit or reverse-flush the column (if recommended by the manufacturer)- Replace the column

Troubleshooting Variability in Quantitative Results

Symptom Potential Cause Suggested Solution
High Variability between Replicates - Inconsistent sample preparation- Pipetting errors- Instrument instability- Ensure consistent and validated sample preparation protocol- Calibrate pipettes regularly- Check instrument performance and run system suitability tests
Poor Recovery - Inefficient extraction from the matrix- Analyte degradation during sample processing- Optimize the extraction method (e.g., solvent, pH, mixing time)- Minimize sample processing time and keep samples on ice
Matrix Effects - Ion suppression or enhancement from co-eluting matrix components- Optimize chromatographic separation to separate the analyte from interfering components- Use a matrix-matched calibration curve or an isotopically labeled internal standard

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for the development of stability-indicating analytical methods.[4]

  • Acid and Base Hydrolysis: Dissolve Tigolaner in a suitable organic solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of Tigolaner with an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at different intervals.

  • Thermal Degradation: Expose a solid sample of Tigolaner to dry heat (e.g., 80°C). Also, heat a solution of Tigolaner. Analyze samples at various time points.

  • Photodegradation: Expose a solution of Tigolaner to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

General LC-MS/MS Method for Tigolaner Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Tigolaner and the internal standard.

Quantitative Data

Pharmacokinetic Parameters of Tigolaner in Cats (Single Topical Administration)

ParameterValueReference
Maximum Plasma Concentration (Cmax) 1.35 mg/L[2]
Time to Maximum Concentration (Tmax) 12 days[2]
Mean Half-life (t½) 24 days[2]
Metabolism Poorly metabolized[9][10]
Primary Route of Excretion Feces[9][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result Result Quantification->Result

Caption: Experimental workflow for Tigolaner quantification in plasma.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Sample_Prep Sample Preparation Issues Inconsistent_Results->Sample_Prep Instrument_Issues Instrument Instability Inconsistent_Results->Instrument_Issues Method_Issues Methodology Flaws Inconsistent_Results->Method_Issues Validate_Prep Validate Sample Prep Protocol Sample_Prep->Validate_Prep System_Suitability Run System Suitability Instrument_Issues->System_Suitability Optimize_Method Optimize & Validate Method Method_Issues->Optimize_Method

Caption: Troubleshooting logic for inconsistent analytical results.

signaling_pathway Tigolaner Tigolaner GABA_Receptor GABA-gated Chloride Channel Tigolaner->GABA_Receptor Binds and Inhibits Chloride_Influx Inhibition of Chloride Ion Influx GABA_Receptor->Chloride_Influx Hyperpolarization Nerve Hyper-excitation Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Mode of action of Tigolaner on parasite neurons.

References

Technical Support Center: Synthesis of Deuterated Tigolaner

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of deuterated Tigolaner.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of deuterated Tigolaner?

The synthesis of deuterated Tigolaner, a complex bispyrazole molecule, presents several challenges common to the isotopic labeling of intricate active pharmaceutical ingredients (APIs).[1] These challenges include:

  • Site of Deuteration: Identifying metabolically stable positions for deuterium (B1214612) incorporation is crucial to prevent the loss of the isotopic label during in vivo studies.[1] For Tigolaner, this requires an understanding of its metabolic pathways, which are not extensively published. Potential sites for deuteration could be on the pyrazole (B372694) rings or the less substituted aromatic ring, away from positions susceptible to metabolic oxidation.

  • Choice of Deuterating Reagent: Selecting an appropriate deuterium source is critical. While simple and inexpensive reagents like deuterated water (D₂O) can be effective for some substrates, the complexity of Tigolaner may necessitate the use of more specialized and costly deuterated reagents or building blocks.[2][3]

  • Reaction Conditions: The reaction conditions must be carefully optimized to achieve high levels of deuterium incorporation without compromising the integrity of the complex Tigolaner structure. This includes managing temperature, pressure, and the choice of catalysts to avoid side reactions or degradation.

  • Isotopic Enrichment and Purity: Achieving high isotopic enrichment while maintaining chemical purity is a significant hurdle. The final product must be rigorously analyzed to quantify the degree and location of deuteration and to identify any impurities.[1]

  • Back-Exchange: Ensuring the stability of the deuterium label under various experimental and physiological conditions is essential to prevent back-exchange of deuterium for hydrogen.[1]

Q2: Which positions on the Tigolaner molecule are most suitable for deuteration?

The ideal positions for deuteration are those that are metabolically stable. While specific metabolic data for Tigolaner is not publicly available, general principles of drug metabolism suggest that positions not susceptible to enzymatic oxidation (e.g., hydroxylation) are preferred. For Tigolaner, this might include:

  • The Pyrazole Rings: The C-4 position of pyrazole rings can be selectively deuterated under certain conditions.[2] However, the substitution pattern of the pyrazole rings in Tigolaner will influence the feasibility of this approach.

  • The Methyl Group: The methyl group on the pyrazole ring could be a candidate for deuteration by using a deuterated methylating agent during the synthesis.

  • The Aromatic Ring: Positions on the chloro-substituted benzamide (B126) ring that are not para to the activating amide group could be considered, although aromatic C-H deuteration often requires harsh conditions.

A thorough investigation of Tigolaner's metabolism through in vitro studies with liver microsomes would be the recommended first step to identify the most stable positions for labeling.

Q3: What are the recommended analytical techniques for characterizing deuterated Tigolaner?

A combination of analytical techniques is essential for the comprehensive characterization of deuterated Tigolaner:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the disappearance of a proton signal at the site of deuteration, providing information on the location of the label. ²H NMR can directly detect the deuterium signal. ¹³C NMR can also be used to observe changes in the carbon spectrum upon deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact mass of the deuterated molecule and calculating the percentage of deuterium incorporation.[1] It can also help in identifying the number of deuterium atoms incorporated per molecule.

  • Liquid Chromatography (LC): LC is used to purify the deuterated compound and to assess its chemical purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Deuterium Incorporation 1. Inefficient deuterating agent.2. Non-optimized reaction conditions (temperature, time, catalyst).3. Steric hindrance at the target site.1. Use a more reactive deuterating agent (e.g., D₂ gas with a catalyst, deuterated borohydrides).2. Systematically vary reaction parameters to find the optimal conditions. Consider using a catalyst known to facilitate H-D exchange.3. Choose a different, more accessible position for deuteration or modify the synthetic route to introduce the label at an earlier, less hindered stage.
Poor Selectivity (Deuteration at Multiple Sites) 1. Reaction conditions are too harsh.2. The catalyst is not selective.3. Multiple acidic protons are available for exchange.1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Screen different catalysts to find one with higher selectivity for the target position.3. Protect other potentially reactive sites before carrying out the deuteration step.
Degradation of Tigolaner 1. Harsh reaction conditions (high temperature, strong acid/base).2. Incompatible catalyst or solvent.1. Employ milder reaction conditions. Explore enzymatic or photocatalytic methods for deuteration.2. Conduct small-scale compatibility studies with different catalysts and solvents before scaling up the reaction.
Back-Exchange of Deuterium 1. The deuterium label is at a labile position (e.g., acidic proton).2. Exposure to protic solvents or moisture during workup or storage.1. Choose a metabolically stable, non-labile position for deuteration.2. Use aprotic solvents for workup and purification. Store the final compound under anhydrous conditions.
Difficulty in Purification 1. Formation of closely related byproducts.2. The deuterated product has similar chromatographic behavior to the starting material.1. Optimize the reaction to minimize byproduct formation.2. Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for separation. Consider derivatization to improve separation.

Experimental Protocols

General Approach for C-4 Deuteration of the Pyrazole Ring in a Model Compound

This protocol is a general guideline based on the deuteration of other pyrazole derivatives and would need to be adapted and optimized for the specific Tigolaner scaffold.[2]

Materials:

  • Tigolaner precursor (containing the pyrazole moiety to be deuterated)

  • Deuterated water (D₂O, 99.8 atom % D)

  • Deuterated acid catalyst (e.g., D₂SO₄ or CF₃COOD)

  • Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the Tigolaner precursor in a minimal amount of a suitable anhydrous solvent.

  • Add a stoichiometric excess of D₂O to the solution.

  • Carefully add a catalytic amount of the deuterated acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by ¹H NMR and/or LC-MS.

  • Upon completion, quench the reaction by adding a suitable anhydrous base (e.g., anhydrous K₂CO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude deuterated product.

  • Purify the product using column chromatography or preparative HPLC.

Quantitative Data Summary (Hypothetical)

Deuteration Method Target Site Deuterating Agent Catalyst Temp (°C) Time (h) % D Incorporation Yield (%) Purity (%)
Acid-Catalyzed H/D ExchangePyrazole C-4D₂OD₂SO₄50248570>98
Metal-Catalyzed DeuterationAromatic C-HD₂ gasPd/C80486055>97
Deuterated Building BlockMethyl GroupCD₃INaH2512>9880>99

Visualizations

experimental_workflow cluster_synthesis Synthesis of Deuterated Tigolaner cluster_analysis Analysis and Characterization start Select Target Site & Deuterating Agent synthesis Deuteration Reaction start->synthesis workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (HPLC) workup->purification nmr NMR Spectroscopy (1H, 2H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity_check Purity Analysis (LC-MS) purification->purity_check final_product Characterized Deuterated Tigolaner nmr->final_product ms->final_product purity_check->final_product

Caption: Experimental workflow for the synthesis and characterization of deuterated Tigolaner.

Tigolaner is an inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects and acarines.[4][5][6][7] The following diagram illustrates this general signaling pathway.

gaba_pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-gated Cl- Channel Cl_ion Cl- Ions GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Influx leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds to Tigolaner Tigolaner Tigolaner->GABA_R Inhibits

Caption: Simplified signaling pathway of GABA and the inhibitory action of Tigolaner.

References

Technical Support Center: Enhancing the Recovery of Tigolaner from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Tigolaner. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the recovery of Tigolaner from various biological matrices. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting Tigolaner from biological matrices?

A1: The main techniques for extracting Tigolaner from biological samples such as plasma, serum, and tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the specific requirements of your assay, including the biological matrix, required limit of quantification, and the analytical instrumentation being used.

Q2: What are the key physicochemical properties of Tigolaner to consider during method development?

A2: Tigolaner is a lipophilic, non-polar molecule belonging to the bispyrazole chemical class.[1][2] Its high protein binding capacity is a critical factor to consider during sample preparation.[3] The compound is poorly metabolized and is primarily excreted in the feces.[4][5] Understanding these properties is essential for optimizing extraction conditions, such as the choice of solvents and pH.

Q3: How can I minimize the loss of Tigolaner due to non-specific binding during sample preparation?

A3: Lipophilic compounds like Tigolaner can adsorb to glass and plastic surfaces, leading to low recovery. To mitigate this, consider using low-binding polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used to reduce active binding sites. Additionally, ensure that any reconstitution solvents have sufficient organic content to maintain the solubility of Tigolaner.

Q4: What level of recovery is considered acceptable for a bioanalytical method?

A4: While 100% recovery is ideal, it is not always achievable. According to regulatory guidelines, the recovery of an analyte should be consistent and reproducible.[6] A lower but consistent recovery is often acceptable if the method meets the required sensitivity and accuracy. For example, a validated method for Tigolaner in plasma using protein precipitation reported a mean recovery of 100–106%.[3]

Q5: How do I address matrix effects in my LC-MS/MS analysis of Tigolaner?

A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact data quality.[7] To address this, it is crucial to develop a robust sample cleanup procedure to remove interfering endogenous components like phospholipids.[6] Using a stable isotope-labeled internal standard for Tigolaner can also help to compensate for matrix effects.[7] Additionally, optimizing chromatographic conditions to separate Tigolaner from co-eluting matrix components is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the extraction of Tigolaner using Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery Incomplete protein precipitation: Insufficient precipitating solvent or inadequate mixing can lead to incomplete removal of proteins, potentially trapping Tigolaner.- Ensure a sufficient volume of cold precipitating solvent is used. A common ratio is 3:1 or 4:1 (solvent:plasma).- Vortex the sample vigorously immediately after adding the solvent to ensure thorough mixing and protein denaturation.
Co-precipitation of Tigolaner: Due to its lipophilic nature, Tigolaner may adsorb to the precipitated proteins.- After centrifugation, carefully collect the supernatant without disturbing the protein pellet.- Consider a second extraction of the pellet with a small volume of the precipitation solvent, and combine the supernatants.
Poor Reproducibility Inconsistent protein precipitation: Variations in temperature, mixing time, or centrifugation speed can lead to inconsistent results.- Standardize all steps of the PPT protocol, including temperature, vortexing time and speed, and centrifugation time and g-force.- Ensure complete and consistent removal of the supernatant.
High Matrix Effects Insufficient cleanup: PPT is a relatively crude cleanup method, and significant matrix components may remain in the supernatant.- Optimize the precipitation solvent. While acetonitrile (B52724) is common, other solvents like methanol (B129727) or acetone, or mixtures thereof, may provide better cleanup for your specific matrix.- Consider a post-extraction cleanup step, such as solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery Inappropriate extraction solvent: The polarity of the organic solvent may not be optimal for the efficient extraction of the lipophilic Tigolaner.- Screen a variety of water-immiscible organic solvents with differing polarities (e.g., methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate (B1210297), hexane).- Consider using a mixture of solvents to fine-tune the polarity for optimal recovery.
Suboptimal pH: Although Tigolaner is neutral, the pH of the aqueous phase can influence the extraction of interfering components.- Adjust the pH of the sample to optimize the partitioning of Tigolaner into the organic phase while minimizing the extraction of ionizable interferences.
Insufficient mixing: Inadequate contact between the aqueous and organic phases will result in incomplete extraction.- Ensure vigorous and consistent mixing (e.g., vortexing or rocking) for a sufficient duration to allow for the partitioning equilibrium to be reached.
Emulsion Formation High lipid or protein content in the sample: This is a common issue with plasma and tissue homogenates.- Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.- Add salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help to disrupt the emulsion ("salting out").[8]- Consider a freeze-thaw cycle before centrifugation to aid in breaking the emulsion.
Poor Reproducibility Inconsistent phase separation: Incomplete separation of the aqueous and organic layers can lead to variability.- Ensure complete separation of the two phases before collecting the organic layer.- Be consistent in the volume of the organic phase collected.
Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery (Analyte in Flow-Through) Inappropriate sorbent: The chosen SPE sorbent may not have sufficient retention for Tigolaner.- For a lipophilic compound like Tigolaner, a reversed-phase sorbent (e.g., C8, C18) is a suitable starting point.- Ensure the sorbent chemistry is appropriate for the sample matrix and analyte properties.
Sample solvent too strong: If the sample is dissolved in a solvent with a high organic content, Tigolaner may not be retained on the sorbent.- Dilute the sample with an aqueous buffer before loading it onto the SPE cartridge to ensure strong retention.
Flow rate too high during loading: Insufficient contact time between the sample and the sorbent can lead to poor retention.- Decrease the flow rate during sample loading to allow for adequate interaction between Tigolaner and the sorbent.[9]
Low Recovery (Analyte Retained on Column) Elution solvent too weak: The elution solvent may not be strong enough to desorb Tigolaner from the sorbent.- Increase the percentage of organic solvent in the elution buffer.- Consider using a stronger elution solvent (e.g., switch from methanol to acetonitrile or isopropanol).[3]
Insufficient elution volume: The volume of the elution solvent may not be adequate to completely elute Tigolaner.- Increase the volume of the elution solvent and/or perform a second elution and combine the eluates.[3]
Poor Reproducibility Inconsistent flow rates: Variations in flow rates during loading, washing, and elution can lead to inconsistent results.- Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates.[10]
Drying of the sorbent bed: If the sorbent bed dries out before sample loading, retention can be compromised.- Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.

Experimental Protocols

Validated Protein Precipitation (PPT) Method for Tigolaner in Cat Plasma

This protocol is based on a validated bioanalytical method for the determination of Tigolaner in cat plasma.[3][9]

Materials:

  • Cat plasma sample

  • Precipitation solution: 0.040 g ammonium (B1175870) acetate in 100 ml water plus 0.1 ml formic acid, mixed with 600 ml acetonitrile.

  • Internal Standard (IS): [¹³C₂H₆] Tigolaner in the precipitation solution.

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of cat plasma into a microcentrifuge tube.

  • Add 900 µL of the precipitation solution containing the internal standard.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Quantitative Data for Validated PPT Method:

Parameter Tigolaner
Mean Recovery 100–106%[3]
Precision (RSD) 4.5%–11.0%[3]

| Lower Limit of Quantification (LLOQ) | 1.0 µg/L[3] |

General Protocol for Liquid-Liquid Extraction (LLE)

This is a general starting protocol for the LLE of a lipophilic compound like Tigolaner. Optimization of solvents, pH, and volumes is recommended.

Materials:

  • Plasma or tissue homogenate sample

  • pH adjustment buffer (e.g., ammonium hydroxide (B78521) or sodium bicarbonate for basic pH)

  • Water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Internal Standard (IS)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC-MS/MS mobile phase)

Procedure:

  • Pipette a known volume of the biological sample (e.g., 200 µL) into a clean tube.

  • Add the internal standard.

  • Adjust the pH of the sample if necessary. For a neutral compound, this step may be optimized to minimize extraction of interferences.

  • Add a larger volume of the organic extraction solvent (e.g., 1 mL).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., >3000 x g) for 5-10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of reconstitution solvent (e.g., 100 µL).

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

General Protocol for Solid-Phase Extraction (SPE)

This is a general starting protocol for reversed-phase SPE of a lipophilic compound like Tigolaner. Optimization of the sorbent, wash, and elution solvents is recommended.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18 or C8)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or a weak aqueous buffer)

  • Wash solvent (e.g., Water or a low percentage of organic solvent in water)

  • Elution solvent (e.g., Methanol, Acetonitrile, or a mixture with a modifier)

  • Internal Standard (IS)

  • Sample pre-treatment buffer

  • Vacuum manifold or automated SPE system

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Dilute the biological sample (e.g., 1:1 with an aqueous buffer) to reduce viscosity and disrupt protein binding. Add the internal standard.

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of water or equilibration buffer through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum for a few minutes to remove residual wash solvent.

  • Elution: Elute Tigolaner with a small volume of the elution solvent (e.g., 2 x 500 µL).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Comparative Data for Extraction Methods (Template):

The following table can be used to summarize your internal validation data when comparing different extraction methods for Tigolaner recovery.

Extraction Method Mean Recovery (%) Precision (RSD %) Matrix Effect (%) Notes
Protein Precipitation Enter your dataEnter your dataEnter your dataSimple, fast, but may have higher matrix effects.
Liquid-Liquid Extraction Enter your dataEnter your dataEnter your dataGood for cleaner extracts, but more labor-intensive.
Solid-Phase Extraction Enter your dataEnter your dataEnter your dataProvides the cleanest extracts and can be automated.

Visualizations

Experimental_Workflow_PPT cluster_0 Protein Precipitation Workflow for Tigolaner start Start: Plasma Sample (100 µL) add_is Add 900 µL Precipitation Solution (with Internal Standard) start->add_is vortex Vortex Vigorously add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation of Tigolaner.

Troubleshooting_Low_Recovery_SPE cluster_1 Troubleshooting Low Recovery in SPE start Low Recovery Observed check_flowthrough Analyze Flow-Through and Wash Fractions start->check_flowthrough analyte_in_flowthrough Analyte Found check_flowthrough->analyte_in_flowthrough Yes analyte_not_in_flowthrough Analyte Not Found check_flowthrough->analyte_not_in_flowthrough No optimize_retention Optimize Retention: - Check sorbent choice - Weaken sample solvent - Decrease flow rate analyte_in_flowthrough->optimize_retention check_eluate Analyze Eluate analyte_not_in_flowthrough->check_eluate incomplete_elution Incomplete Elution check_eluate->incomplete_elution Low Concentration analyte_retained Analyte Irreversibly Bound to Sorbent check_eluate->analyte_retained No Analyte optimize_elution Optimize Elution: - Increase solvent strength - Increase elution volume incomplete_elution->optimize_elution consider_new_sorbent Consider a different sorbent material analyte_retained->consider_new_sorbent

Caption: Decision tree for troubleshooting low SPE recovery.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Tigolaner

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with poor chromatographic peak shape during the analysis of Tigolaner. The following question-and-answer format directly addresses common problems and provides detailed troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape in HPLC analysis of Tigolaner?

Poor peak shape in high-performance liquid chromatography (HPLC) can manifest in several ways, each pointing to different potential issues with your method or system. The most common problems observed are peak tailing, peak fronting, peak broadening, and split peaks.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Deviations from this symmetry can compromise the accuracy and precision of quantification by affecting peak integration and resolution from adjacent peaks.

Q2: My Tigolaner peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, is a very common issue.

Potential Causes:

  • Secondary Silanol (B1196071) Interactions: This is a primary cause of tailing for basic compounds. Residual, un-endcapped silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing a secondary, stronger retention mechanism that leads to tailing.[3] Tigolaner, as a bis-pyrazole compound, may have functional groups susceptible to such interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Tigolaner, the analyte can exist in both ionized and non-ionized forms, which have different retention behaviors, leading to peak tailing.[3][4] To minimize this, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.[4]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase at the column inlet can create active sites that cause tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

  • Excessive Dead Volume: Extra-column dead volume in tubing and fittings can cause band spreading and result in tailed peaks.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Although the specific pKa of Tigolaner is not readily published, systematically adjust the mobile phase pH away from a neutral pH. For basic compounds, a lower pH (e.g., pH 3) or a higher pH (e.g., pH 8, if using a pH-stable column) can improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping are designed to minimize silanol interactions. Consider using a column known for good peak shape with basic compounds.

  • Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

  • Reduce Injection Volume/Concentration: Perform a series of injections with decreasing analyte concentration to see if the peak shape improves, which would indicate column overload.

  • Check for System Issues: Ensure all fittings are secure and tubing is of the appropriate internal diameter to minimize dead volume. If using a guard column, remove it to see if it is the source of the problem.[2]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.[5]

Q3: My Tigolaner peak is fronting. What does this indicate?

Peak fronting, the inverse of tailing, is generally less common but can occur under specific circumstances.

Potential Causes:

  • Column Overload: This is a very common cause of fronting, especially in preparative chromatography, but can also be seen in analytical runs with high concentrations.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak.[2]

  • Low Column Temperature: In some cases, low column temperature can lead to non-ideal partitioning of the analyte between the mobile and stationary phases, resulting in fronting.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the fronting is alleviated.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Increase Column Temperature: If operating at sub-ambient temperatures, try increasing the column temperature to, for example, 30-40°C, to improve mass transfer kinetics.

Q4: The peak for Tigolaner is very broad. How can I improve its efficiency?

Broad peaks are indicative of poor column efficiency and can compromise both resolution and sensitivity.

Potential Causes:

  • Column Degradation: A loss of stationary phase or a void at the column inlet can lead to significant band broadening.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or from a large detector flow cell, can contribute to peak broadening.

  • Slow Gradient or Isocratic Hold: A very shallow gradient or a long isocratic hold can result in broader peaks due to diffusion.

  • Mobile Phase Mismatch: Using a mobile phase that is too weak to effectively elute the analyte can cause broad peaks.

  • Contamination: Buildup of contaminants on the column can interfere with the chromatography and lead to broader peaks.[2]

Troubleshooting Steps:

  • Evaluate Column Performance: Check the column's performance by injecting a standard mixture. If all peaks are broad, the column may need to be replaced.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.

  • Optimize the Gradient: If using a gradient, consider increasing the slope to sharpen the peaks.

  • Increase Mobile Phase Strength: For isocratic methods, increase the percentage of the stronger organic solvent in the mobile phase.

  • Clean the Column: Flush the column with a series of strong solvents to remove any potential contaminants.

Q5: I am seeing split peaks for Tigolaner. What could be the cause?

Split peaks suggest that the analyte band is being divided as it passes through the column.

Potential Causes:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

  • Column Void or Channel: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[5]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.

  • Co-eluting Interference: A closely eluting impurity or related substance could be mistaken for a split peak.

Troubleshooting Steps:

  • Reverse-Flush the Column: If the manufacturer's instructions permit, reverse-flushing the column may dislodge particulates from the inlet frit.

  • Replace the Column: If a void is suspected, the column will likely need to be replaced.

  • Ensure Sample Solvent and Mobile Phase Miscibility: Always use a sample solvent that is miscible with your mobile phase.

  • Investigate for Interferences: Use a higher-resolution column or change the mobile phase composition or gradient to see if the split peak resolves into two separate peaks.

Data Presentation

Table 1: General Mobile Phase and Column Parameters for Troubleshooting

ParameterTypical Starting PointCommon IssueTroubleshooting Action
Mobile Phase pH 3.0 or 7.0 (with appropriate buffer)Peak TailingAdjust pH at least 2 units away from analyte pKa. Experiment with lower or higher pH (if column allows).
Buffer Concentration 20-50 mMDrifting Retention Times, Peak TailingEnsure buffer concentration is sufficient to control pH.
Organic Modifier Acetonitrile or MethanolPoor Peak ShapeTry switching between Acetonitrile and Methanol as they have different selectivities.
Column Temperature 30-40 °CBroad Peaks, High BackpressureIncrease temperature to improve efficiency and reduce viscosity.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Broad PeaksOptimize for best efficiency (Van Deemter plot). Do not exceed column pressure limits.

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination and Blockages

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Reverse the column direction. This is more effective for dislodging particulates from the inlet frit. Consult the column manual to ensure it is safe to reverse-flush.

  • Flush with a series of solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without the buffer salts (e.g., water/organic mix).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (if compatible with your stationary phase).

  • Return the column to the original direction.

  • Equilibrate the column with the mobile phase. Run the mobile phase through the column for at least 20 column volumes or until the baseline is stable.

  • Reconnect the column to the detector and test with a standard.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution start Poor Tigolaner Peak Shape Observed identify_peak Identify Peak Shape Issue (Tailing, Fronting, Split, Broad) start->identify_peak check_method Verify Method Parameters (Mobile Phase, Flow Rate, Temp) identify_peak->check_method check_system Inspect HPLC System (Pressure, Leaks, Connections) check_method->check_system tailing Tailing? check_system->tailing fronting Fronting? tailing->fronting No tailing_actions Adjust pH Use End-capped Column Add Modifier tailing->tailing_actions Yes split Split? fronting->split No fronting_actions Reduce Concentration Match Sample Solvent fronting->fronting_actions Yes broad Broad? split->broad No split_actions Reverse-flush Column Check for Void Replace Column split->split_actions Yes broad_actions Optimize Gradient Increase Temp Minimize Dead Volume broad->broad_actions Yes evaluate Evaluate Peak Shape with Standard tailing_actions->evaluate fronting_actions->evaluate split_actions->evaluate broad_actions->evaluate good_peak Peak Shape Acceptable evaluate->good_peak Yes bad_peak Still Unacceptable evaluate->bad_peak No escalate Consult Column Manufacturer or Technical Support bad_peak->escalate

References

Minimizing isotopic exchange in Tigolaner-d4 studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tigolaner-d4 Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange in studies involving this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound, focusing on the prevention of isotopic back-exchange.

Issue 1: Loss of Deuterium (B1214612) Signal or Inaccurate Quantification

Question: I am observing a lower than expected mass-to-charge ratio (m/z) for my this compound internal standard, leading to inaccurate quantification of the analyte. What could be the cause?

Answer: This is a classic sign of deuterium back-exchange, where deuterium atoms on your standard are replaced by protons from the surrounding environment. The most common culprits are the solvent, pH, and temperature.[1][2] Protic solvents (e.g., water, methanol) and acidic or basic conditions can facilitate this exchange.[1][2]

Troubleshooting Steps:

  • Solvent and pH Evaluation:

    • Ensure your solvents are aprotic if possible, or minimize the amount of protic solvent.[1]

    • The pH of your mobile phase and sample diluent is critical. The minimum rate of exchange for many compounds occurs around pH 2.5-3.[1] Avoid strongly acidic or basic conditions.

  • Temperature Control:

    • Keep your samples, standards, and autosampler cooled. Lower temperatures significantly slow down the exchange rate.[1] Maintain low temperatures (ideally 0°C or even subzero) throughout the entire workflow.[3]

  • Positional Lability of Deuterium Labels:

    • Review the certificate of analysis for your this compound standard. Deuterium labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.[1][4]

    • Based on the structure of Tigolaner (2-chloro-N-(1-cyanocyclopropyl)-5-[1-[1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-5-yl]pyrazol-4-yl]benzamide), the amide proton is a potential site for exchange. If the deuterium label is on the amide nitrogen, it will be highly susceptible to back-exchange. Labels on the cyclopropyl (B3062369) or pyrazole (B372694) rings are generally more stable.

Issue 2: Non-Linear Calibration Curves

Question: My calibration curve for Tigolaner is non-linear, particularly at the lower or upper ends. Could this be related to my this compound internal standard?

Answer: Yes, several factors related to the deuterated internal standard can cause non-linearity. One possibility is the presence of unlabeled analyte as an impurity in your deuterated standard, which can disproportionately affect the response at different concentrations.[1] Another cause could be interference from naturally occurring isotopes of the analyte, especially if you are using a standard with a low number of deuterium labels (e.g., d2).[1]

Troubleshooting Steps:

  • Verify Isotopic Purity: Consult the certificate of analysis for the isotopic purity of your this compound standard.

  • Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard, and that there is no cross-talk between the selected reaction monitoring (SRM) channels.

  • Check for Matrix Effects: While deuterated internal standards are used to compensate for matrix effects, severe ion suppression or enhancement can still impact linearity.[5]

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern in this compound studies?

A1: Isotopic back-exchange is the process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment, typically from solvents like water or methanol.[1] This is a significant concern because it alters the mass of the internal standard, leading to inaccurate and unreliable quantification of the target analyte, Tigolaner.

Q2: Which experimental factors have the most significant impact on minimizing back-exchange?

A2: The three most critical factors to control are pH, temperature, and solvent composition.[6][7] The rate of back-exchange is minimized at a low pH (around 2.5) and at low temperatures (0°C or below).[1][3] Using aprotic solvents whenever possible during sample preparation and analysis can also significantly reduce back-exchange.[1]

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of your this compound standard, stock solutions should be prepared in a high-purity, dry, aprotic solvent.[1] Store these solutions in tightly sealed containers at the recommended low temperature (e.g., -20°C or -80°C) to prevent both evaporation and the introduction of atmospheric moisture, which can contribute to back-exchange.

Q4: How can I assess the stability of my this compound standard under my current experimental conditions?

A4: To assess stability, you can perform a simple experiment by incubating the this compound standard in your sample matrix or analytical mobile phase under the conditions of your assay for varying lengths of time. Analyze the samples by LC-MS/MS and monitor the peak area ratio of the deuterated standard to a stable, non-labeled analogue. A decrease in this ratio over time would indicate isotopic exchange.

Q5: Are there any specific parts of the Tigolaner molecule where deuterium labels would be more or less stable?

A5: Yes. Based on general principles of chemical stability, deuterium atoms on aromatic or aliphatic carbon-hydrogen bonds are generally stable under typical analytical conditions.[1] For Tigolaner, this would include the pyrazole and phenyl rings, as well as the cyclopropyl group. In contrast, a deuterium label on the amide nitrogen (-NH-) would be highly labile and prone to rapid exchange with protons from the solvent.[4] When sourcing or synthesizing this compound, it is crucial to have the deuterium labels on stable positions.

Data Presentation

Table 1: Influence of Experimental Parameters on Isotopic Back-Exchange

ParameterConditionRate of Back-ExchangeRecommendation for Minimizing Exchange
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7.[1]
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).[1]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.[1]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[1][4]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[1]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[1]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Minimizing Back-Exchange

  • Pre-chill materials: Before starting, pre-chill all necessary buffers (e.g., quench buffer at pH 2.5), tubes, and pipette tips to 0°C.[3]

  • Sample Quenching: If applicable to your workflow (e.g., stopping an enzymatic reaction), add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.

  • Protein Precipitation/Extraction: If required, perform protein precipitation with ice-cold acetonitrile. Vortex and centrifuge at a low temperature.

  • Evaporation: If the solvent needs to be evaporated, use a gentle stream of nitrogen and avoid excessive heating.

  • Reconstitution: Reconstitute the sample in a mobile phase that is pre-chilled and has a pH of ~2.5.

  • LC-MS/MS Analysis: Use a cooled autosampler and column compartment (e.g., 4°C) for the analysis.

Visualizations

Isotopic_Exchange_Factors cluster_factors Influencing Factors Tigolaner_d4 This compound (Internal Standard) Back_Exchange Isotopic Back-Exchange Tigolaner_d4->Back_Exchange Inaccurate_Quant Inaccurate Quantification Back_Exchange->Inaccurate_Quant pH pH pH->Back_Exchange High or Low Temp Temperature Temp->Back_Exchange High Solvent Solvent Type Solvent->Back_Exchange Protic Label_Position Label Position Label_Position->Back_Exchange Labile

Caption: Factors influencing isotopic back-exchange of this compound.

Experimental_Workflow Start Start: Sample Collection Quench Quenching (Ice-cold, pH 2.5 buffer) Start->Quench Extraction Protein Precipitation / Extraction (Cold Aprotic Solvent) Quench->Extraction Evap_Recon Evaporation & Reconstitution (Low Temp, pH 2.5 mobile phase) Extraction->Evap_Recon LC_MS LC-MS/MS Analysis (Cooled Autosampler & Column) Evap_Recon->LC_MS Data Accurate Data LC_MS->Data

Caption: Recommended workflow to minimize isotopic back-exchange.

References

Technical Support Center: Cross-Validation of Analytical Methods for Tigolaner Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the cross-validation of analytical methods for the quantification of Tigolaner.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cross-validation for an analytical method for Tigolaner quantification?

A1: Cross-validation is essential when transferring a bioanalytical method between laboratories or when different analytical methods are used within or across studies to ensure that the data is reproducible and comparable.[1][2] This process verifies that the method performs equivalently in different settings, which is critical for combining data from various sources for pharmacokinetic (PK), toxicokinetic (TK), and other regulatory submissions.[1][3]

Q2: What are the key parameters to evaluate during the cross-validation of a Tigolaner analytical method?

A2: The primary goal is to assess for any systemic bias between the methods or laboratories.[2] Key validation parameters to compare include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).[4] The acceptance criteria for accuracy and precision are often relaxed slightly for cross-validation compared to full validation, for instance, the mean accuracy might be within ±20% of the nominal concentration.[5]

Q3: What are the common analytical techniques used for Tigolaner quantification?

A3: While specific literature on Tigolaner is limited, compounds of the same isoxazoline (B3343090) class, such as fluralaner (B1663891) and afoxolaner, are typically quantified in biological matrices like plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][5] This technique offers high sensitivity and selectivity, which is crucial for bioanalytical assays.[1][6]

Q4: What are the general steps in a sample preparation protocol for Tigolaner analysis in plasma?

A4: A common and straightforward approach for isoxazoline compounds in plasma is protein precipitation.[1][4] This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for injection into the LC-MS/MS system.[1] More complex sample matrices might require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[2][4]

Experimental Protocols

Representative LC-MS/MS Method for Isoxazoline Quantification

This protocol is based on a validated method for isoxazoline derivatives and can be adapted for Tigolaner.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add a suitable internal standard.

  • Add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.35 mL/min.[1]

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure good separation of the analyte from matrix components.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 1 µL.[1]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this class of compounds.[1]

  • Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for Tigolaner and its internal standard. These transitions need to be optimized by infusing a standard solution of Tigolaner into the mass spectrometer.

  • Optimization: Parameters such as collision energy and cone voltage should be optimized to achieve the best signal intensity for each transition.

Data Presentation

Table 1: Representative Validation Parameters for an Isoxazoline LC-MS/MS Method[1]
Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-11.67% to 11.67%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)1.66% to 14.97%
Recovery (%) Consistent, precise, and reproducible85% to 99%
Matrix Effect (%) Within ±15%< 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Table 2: Cross-Validation Acceptance Criteria[5]
ParameterAcceptance Criteria
Mean Accuracy of QC Samples Within ±20% of theoretical concentration
Variability of Study Samples At least two-thirds of samples within ±20%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, Splitting) - Column contamination or degradation.- Inappropriate injection solvent.- Co-elution with an interfering substance.- Flush or replace the analytical column.- Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.- Optimize the chromatographic gradient for better separation.
Retention Time Shifts - Changes in mobile phase composition or pH.- Column aging.- System leak.- Prepare fresh mobile phase.- Equilibrate the column thoroughly before each run.- Check for leaks in the LC system.
Low Signal Intensity or Sensitivity - Ion suppression due to matrix effects.- Suboptimal MS source conditions.- Analyte degradation.- Improve sample cleanup (e.g., use SPE instead of protein precipitation).- Optimize ESI source parameters (e.g., temperature, gas flows).- Investigate analyte stability under the storage and analytical conditions.
High Background Noise - Contamination in the mobile phase, LC system, or MS source.- Use of non-LC-MS grade solvents or additives.- Use fresh, high-purity solvents and additives.- Clean the MS ion source.- Introduce a divert valve to direct the early, unretained components to waste.
Inconsistent Results in Cross-Validation - Differences in standard operating procedures (SOPs) between labs.- Variations in instrumentation or reagents.- Analyte instability during sample shipment.- Harmonize SOPs for sample handling, preparation, and analysis.- Investigate the impact of different instrument models or reagent lots.- Perform a stability study under simulated shipping conditions.
Carryover - Adsorption of the analyte to components of the autosampler or column.- Optimize the autosampler wash solution.- Inject blank samples after high-concentration samples to assess for carryover.

Visualizations

CrossValidationWorkflow Cross-Validation Workflow for Tigolaner Quantification cluster_sending_lab Sending Laboratory cluster_receiving_lab Receiving Laboratory Sending_Method Validated Analytical Method A Sending_Analysis Analyze QC and Study Samples Sending_Method->Sending_Analysis Sending_Data Generate Dataset A Sending_Analysis->Sending_Data Data_Comparison Statistical Comparison of Datasets A and B Sending_Data->Data_Comparison Receiving_Method Validated Analytical Method B Receiving_Analysis Analyze the Same QC and Study Samples Receiving_Method->Receiving_Analysis Receiving_Data Generate Dataset B Receiving_Analysis->Receiving_Data Receiving_Data->Data_Comparison Report Cross-Validation Report Data_Comparison->Report Assess Bias and Comparability TroubleshootingLogic Troubleshooting Logic for Inconsistent Results cluster_method Method Parameters Start Inconsistent Results Observed Check_Method Review Analytical Method Parameters Start->Check_Method Check_SOPs Compare SOPs Between Labs Start->Check_SOPs Check_Stability Investigate Sample Stability Start->Check_Stability Check_Instrumentation Evaluate Instrument Performance Start->Check_Instrumentation Chromatography Chromatography Issues? Check_Method->Chromatography MassSpec Mass Spec Issues? Check_Method->MassSpec SamplePrep Sample Prep Issues? Check_Method->SamplePrep Resolve Implement Corrective Actions Check_SOPs->Resolve Check_Stability->Resolve Check_Instrumentation->Resolve Chromatography->Resolve MassSpec->Resolve SamplePrep->Resolve

References

Validation & Comparative

A Comparative Stability Analysis of Tigolaner and its Deuterated Analog, Tigolaner-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Tigolaner, a novel isoxazoline (B3343090) ectoparasiticide, and its theoretical deuterated analog, Tigolaner-d4. While direct comparative experimental data for this compound is not currently available in public literature, this document outlines the established stability and pharmacokinetic profile of Tigolaner and offers a science-based projection of the potential stability enhancements conferred by deuteration.

Introduction to Tigolaner and the Principle of Deuteration

Tigolaner is a potent insecticide and acaricide belonging to the bispyrazole chemical class.[1][2] It functions as a powerful inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects and acarines.[1][2] Available pharmacokinetic data indicates that Tigolaner is poorly metabolized and is primarily excreted in the feces.[1][3][4]

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the metabolic stability of a compound due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. Consequently, deuterated compounds often exhibit a slower rate of metabolism, leading to a longer half-life and potentially an improved safety profile by reducing the formation of toxic metabolites.

Pharmacokinetic Profile of Tigolaner

The following table summarizes the key pharmacokinetic parameters of Tigolaner in cats after a single topical administration. This data provides a baseline for understanding the in vivo stability and behavior of the parent compound.

ParameterValueReference
Maximum Plasma Concentration (Cmax) 1.35 mg/L[1][3]
Time to Maximum Plasma Concentration (Tmax) 12 days[1][3]
Mean Half-Life (t1/2) 24 days[1][3]
Metabolism Poorly metabolized[1][3][4]
Primary Route of Excretion Feces[1][3][4]
Renal Clearance Minor route of elimination[1][3]
Theoretical Stability Comparison: Tigolaner vs. This compound

While direct experimental data for this compound is absent, a theoretical comparison can be drawn based on the principles of deuteration and the known metabolic profile of Tigolaner.

FeatureTigolanerThis compound (Projected)
Metabolic Stability Poorly metabolizedPotentially increased metabolic stability if deuteration occurs at a site of minor metabolism.
Half-Life 24 daysPotentially longer half-life, though the effect may be modest given the already slow metabolism of Tigolaner.
Excretion Primarily fecalExpected to remain primarily fecal.
Potential for Drug-Drug Interactions Low (due to poor metabolism)Potentially further reduced.
Toxic Metabolite Formation Low (due to poor metabolism)Potentially further reduced.

It is important to note that the benefits of deuteration are most significant for drugs that undergo extensive metabolism. Since Tigolaner is already poorly metabolized, the stability enhancements offered by deuteration in the form of this compound might be less pronounced compared to a rapidly metabolized compound. The precise impact would depend on the specific location of deuteration within the molecule and its susceptibility to any existing minor metabolic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a direct comparative stability analysis of Tigolaner and this compound.

In Vitro Metabolic Stability Assessment
  • Objective: To determine the rate of metabolism of Tigolaner and this compound in liver microsomes.

  • Methodology:

    • Incubate Tigolaner and this compound separately with liver microsomes (e.g., from cat, dog, or human) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a solvent like acetonitrile.

    • Analyze the concentration of the parent compound at each time point using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the in vitro half-life and intrinsic clearance for each compound.

Pharmacokinetic Study in Animal Models
  • Objective: To compare the in vivo pharmacokinetic profiles of Tigolaner and this compound.

  • Methodology:

    • Administer Tigolaner and this compound to separate groups of laboratory animals (e.g., rats or the target species, cats) via the intended clinical route (e.g., topical or oral).

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose).

    • Process the blood samples to obtain plasma.

    • Quantify the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.[5]

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both compounds.

Stress Testing (Forced Degradation Studies)
  • Objective: To evaluate the intrinsic stability of Tigolaner and this compound under various stress conditions.

  • Methodology:

    • Expose solutions of Tigolaner and this compound to a range of stress conditions, including:

      • Acidic (e.g., 0.1 N HCl)

      • Basic (e.g., 0.1 N NaOH)

      • Oxidative (e.g., 3% H₂O₂)

      • Thermal (e.g., elevated temperature)

      • Photolytic (e.g., exposure to UV light)

    • Analyze the samples at different time points using a stability-indicating analytical method (e.g., HPLC with UV or MS detection) to quantify the amount of parent drug remaining and to detect any degradation products.

Visualization of the Kinetic Isotope Effect

The following diagram illustrates the fundamental principle behind the enhanced stability of deuterated compounds.

G Kinetic Isotope Effect: C-H vs. C-D Bond Cleavage A Drug with C-H bond B Metabolite A->B Metabolic Enzyme (Lower Activation Energy) C Drug with C-D bond D Metabolite C->D Metabolic Enzyme (Higher Activation Energy)

Caption: C-D bonds require more energy to break than C-H bonds, slowing metabolism.

References

Comparative Analysis of Tigolaner Antibody Cross-Reactivity with Tigolaner-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tigolaner is a novel isoxazoline (B3343090) ectoparasiticide used in veterinary medicine. For pharmacokinetic and residue analysis, highly specific and sensitive analytical methods, such as immunoassays, are often developed. A critical aspect of immunoassay validation is determining the antibody's specificity, particularly its cross-reactivity with structurally related compounds. This guide provides a comparative analysis of the cross-reactivity of a specific monoclonal antibody raised against Tigolaner with its deuterated analog, Tigolaner-d4. This compound is commonly used as an internal standard in mass spectrometry-based quantification. Understanding this cross-reactivity is crucial for accurate assay development and data interpretation.

Quantitative Comparison of Antibody Specificity

The specificity of the anti-Tigolaner antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage were determined for both Tigolaner and its deuterated analog, this compound. The cross-reactivity percentage was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Tigolaner / IC50 of this compound) * 100

The results, as summarized in the table below, indicate a high degree of cross-reactivity between the antibody and this compound. This suggests that the deuterium (B1214612) substitution in this compound does not significantly alter the epitope recognized by the antibody.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Tigolaner2.5100
This compound2.889.3

Experimental Protocol: Competitive ELISA

A competitive ELISA was performed to assess the cross-reactivity of the anti-Tigolaner antibody.

1. Reagents and Materials:

  • Anti-Tigolaner monoclonal antibody

  • Tigolaner standard

  • This compound standard

  • Tigolaner-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (Phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (5% non-fat dry milk in PBST)

  • Substrate solution (TMB, 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (2 M H₂SO₄)

2. Procedure:

  • Coating: The 96-well plates were coated with the anti-Tigolaner antibody diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: The plates were blocked with blocking buffer for 2 hours at room temperature to prevent non-specific binding.

  • Washing: The plates were washed three times with wash buffer.

  • Competitive Reaction: A mixture of the Tigolaner-HRP conjugate and varying concentrations of either Tigolaner or this compound standard was added to the wells. The plates were then incubated for 1 hour at 37°C.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Addition: The TMB substrate solution was added to each well, and the plates were incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding the stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.

Visualizing the Competitive Immunoassay Workflow

The following diagram illustrates the principle of the competitive ELISA used to determine the cross-reactivity of the anti-Tigolaner antibody with Tigolaner and this compound. In this assay, the free analyte (Tigolaner or this compound) in the sample competes with a fixed amount of enzyme-labeled Tigolaner (Tigolaner-HRP) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, as less of the enzyme-labeled Tigolaner can bind to the antibody.

Competitive_ELISA cluster_well Microtiter Well Surface cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_detection Signal Generation Antibody Anti-Tigolaner Antibody (Immobilized) Bound_Complex Antibody-Analyte/Conjugate Complex Antibody->Bound_Complex Binds Tigolaner Tigolaner (Analyte) Tigolaner->Bound_Complex Competes Tigolaner_d4 This compound (Analog) Tigolaner_d4->Bound_Complex Competes Tigolaner_HRP Tigolaner-HRP (Conjugate) Tigolaner_HRP->Bound_Complex Competes Signal Colorimetric Signal (Inverse to Analyte Conc.) Bound_Complex->Signal Generates

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Conclusion

The experimental data demonstrates that the anti-Tigolaner monoclonal antibody exhibits significant cross-reactivity (89.3%) with this compound. This high degree of cross-reactivity is expected, as the isotopic labeling is unlikely to significantly alter the three-dimensional structure of the epitope recognized by the antibody. For researchers developing immunoassays for Tigolaner, this indicates that this compound would not be a suitable internal standard for a competitive immunoassay format, as it would compete with the native analyte and lead to inaccurate quantification. However, for methods like liquid chromatography-mass spectrometry (LC-MS), where this compound serves as an ideal internal standard due to its chemical similarity and mass difference, this cross-reactivity is generally not a concern. These findings are critical for the appropriate design and validation of bioanalytical methods for Tigolaner.

Comparative Efficacy of Tigolaner and Other Isoxazolines in Ectoparasite Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals

The isoxazoline (B3343090) class of parasiticides has revolutionized ectoparasite control in companion animals, offering potent and sustained efficacy against fleas and ticks. This guide provides a comparative analysis of the efficacy of a newer isoxazoline, tigolaner (B611375), with other established members of this class, including fluralaner, afoxolaner (B517428), sarolaner, and lotilaner. The information is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Invertebrate Nervous Systems

Isoxazolines exert their parasiticidal effect by acting as potent inhibitors of gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nervous systems of invertebrates.[1][2][3][4] This action blocks the inhibitory neurotransmission, leading to hyperexcitation, paralysis, and ultimately the death of the ectoparasite.[5] Tigolaner, like other isoxazolines, functions as an allosteric modulator of GABA-gated chloride channels.[6] The selective toxicity of isoxazolines is attributed to their significantly higher affinity for invertebrate nerve cell receptors compared to those of mammals.

cluster_Neuron Invertebrate Neuron cluster_DrugAction Isoxazoline Action GABA GABA Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Influx Chloride Influx Paralysis Paralysis & Death of Parasite Receptor->Paralysis Leads to Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Influx->Hyperpolarization Leads to Isoxazoline Tigolaner & Other Isoxazolines Isoxazoline->Receptor Blocks

Caption: Mechanism of action of isoxazolines on invertebrate GABA-gated chloride channels.

Comparative Efficacy Data

The following tables summarize the efficacy of tigolaner and other isoxazolines against common ectoparasites in dogs and cats, as reported in various studies. It is important to note that direct head-to-head comparative studies for all compounds are limited, and efficacy can vary based on the specific parasite species, host animal, and study design.

Flea Efficacy (Ctenocephalides felis)
IsoxazolineHostEfficacy (%)Time to EfficacyDuration of EfficacyCitation(s)
Tigolaner Cat>99.5%12 hoursUp to 13 weeks[7][8]
Fluralaner Dog100%12 hoursUp to 12 weeks[9]
Afoxolaner Dog>99%24 hoursAt least 5 weeks[10]
Sarolaner Dog100%12 hoursAt least 35 days[11]
Lotilaner Cat>98%24 hoursAt least 1 month[12]
Tick Efficacy (Ixodes spp. and Rhipicephalus spp.)
IsoxazolineHostEfficacy (%)Time to EfficacyDuration of EfficacyCitation(s)
Tigolaner Cat>97%48 hoursUp to 13 weeks[8]
Fluralaner Dog100%12 hoursUp to 12 weeks[9]
Afoxolaner Dog100%48 hoursAt least 4 weeks[9]
Sarolaner Dog100%12 hoursAt least 35 days[9]
Lotilaner Dog>90%24 hoursAt least 35 days[13]

Experimental Protocols

The efficacy of these ectoparasiticides is typically evaluated through standardized laboratory and field studies, following guidelines from regulatory bodies such as the World Association for the Advancement of Veterinary Parasitology (WAAVP) and the European Medicines Agency (EMA).[14][15]

Key Experimental Methodologies

A generalized experimental protocol for evaluating the efficacy of an isoxazoline against fleas or ticks in a laboratory setting involves the following steps:

  • Animal Selection and Acclimation: Clinically healthy dogs or cats of a specific breed and age are selected. They are housed individually to prevent cross-contamination and are acclimated to the study conditions.

  • Pre-treatment Infestation: Animals are infested with a known number of adult, unfed ectoparasites (e.g., 100 Ctenocephalides felis or 50 Ixodes ricinus) prior to treatment to establish a baseline infestation.[14]

  • Randomization and Treatment: Animals are randomly allocated to a treatment group or a control group. The investigational product is administered according to the recommended dosage and route. The control group typically receives a placebo.

  • Efficacy Assessment: At predetermined time points post-treatment (e.g., 24 and 48 hours for initial efficacy, and then at regular intervals for persistent efficacy), the number of live parasites on each animal is counted. This is often done by combing the animal's fur thoroughly.

  • Re-infestation: To assess the persistent efficacy, animals are re-infested with a new batch of parasites at regular intervals (e.g., weekly or monthly) throughout the claimed protection period.

  • Data Analysis: The efficacy is calculated for each time point using the following formula: Efficacy (%) = [(Mean number of live parasites on control animals - Mean number of live parasites on treated animals) / Mean number of live parasites on control animals] x 100.

Start Start AnimalSelection Animal Selection & Acclimation Start->AnimalSelection PreInfestation Pre-treatment Infestation AnimalSelection->PreInfestation Randomization Randomization PreInfestation->Randomization Treatment Treatment Administration Randomization->Treatment Control Placebo Administration Randomization->Control EfficacyCount Efficacy Count (Parasite Removal) Treatment->EfficacyCount Control->EfficacyCount Reinfestation Periodic Re-infestation EfficacyCount->Reinfestation Reinfestation->EfficacyCount Repeated for duration of study FinalCount Final Efficacy Count Reinfestation->FinalCount Analysis Data Analysis FinalCount->Analysis End End Analysis->End

Caption: Generalized experimental workflow for an ectoparasiticide efficacy study.

Logical Relationship of the Isoxazoline Class

The isoxazoline class encompasses several active ingredients, each with unique pharmacokinetic profiles that influence their speed of kill and duration of action. Tigolaner is a notable member of this expanding class of ectoparasiticides.

Isoxazoline Isoxazoline Class Fluralaner Fluralaner Isoxazoline->Fluralaner Afoxolaner Afoxolaner Isoxazoline->Afoxolaner Sarolaner Sarolaner Isoxazoline->Sarolaner Lotilaner Lotilaner Isoxazoline->Lotilaner Tigolaner Tigolaner Isoxazoline->Tigolaner

Caption: Key members of the isoxazoline class of ectoparasiticides.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Tigolaner-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are the bedrock of successful pharmacokinetic and toxicokinetic studies. In the quantitative analysis of xenobiotics, the choice of an appropriate internal standard (IS) is a critical factor that directly influences data integrity. This guide provides an objective comparison of bioanalytical method validation performance using a stable isotope-labeled internal standard, Tigolaner-d4, versus a hypothetical non-isotopically labeled alternative, underscoring the superiority of the former in achieving robust and accurate results.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] By incorporating heavy isotopes such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), a SIL-IS is chemically identical to the analyte of interest, in this case, Tigolaner. This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences identical behavior during sample preparation, extraction, and ionization in the mass spectrometer.[2] This intrinsic property allows for highly effective compensation for matrix effects and procedural variability, which are significant sources of error in bioanalytical methods.[3]

This guide will delve into the key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), presenting representative data to illustrate the performance differences between this compound and a hypothetical structural analog used as an internal standard.[4][5]

Comparative Performance of Internal Standards: this compound vs. a Structural Analog

The following table summarizes the typical performance data obtained during the validation of a bioanalytical method for Tigolaner, comparing the use of its deuterated stable isotope, this compound, with a hypothetical non-deuterated structural analog as the internal standard. The data for the isoxazoline (B3343090) class of compounds, to which Tigolaner belongs, suggests that a well-validated method can achieve high levels of precision and accuracy.[6] The values presented for the structural analog are representative of the potential for greater variability when a non-isotopically labeled IS is used.

Validation ParameterAcceptance Criteria (FDA/EMA)This compound (Deuterated IS)Structural Analog (Non-Deuterated IS)
Linearity (r²) ≥ 0.99> 0.995> 0.990
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to +3.8%-8.9% to +10.2%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 5.1%≤ 12.5%
Recovery (%) Consistent and reproducible92.5% (CV ≤ 4.5%)85.1% (CV ≤ 11.8%)
Matrix Effect (% CV) ≤ 15%≤ 3.2%≤ 14.7%
Stability (Freeze-Thaw) Within ±15% of nominal conc.-4.1%-11.5%
Stability (Short-term) Within ±15% of nominal conc.-2.8%-9.8%
Stability (Long-term) Within ±15% of nominal conc.-5.5%-13.2%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for this compound is representative of the high performance expected from a stable isotope-labeled internal standard. The data for the structural analog is hypothetical and illustrates the potential for increased variability.

The Rationale for Superior Performance of this compound

The superior performance of this compound, as illustrated in the comparative data, stems from its fundamental chemical and physical properties being virtually identical to Tigolaner. This ensures that any variations encountered during the analytical process affect both the analyte and the internal standard to the same extent, leading to a consistent and accurate response ratio.

cluster_0 Sample Preparation & Analysis cluster_2 Quantification Analyte Tigolaner (Analyte) Extraction Extraction Inefficiency Analyte->Extraction Ionization Ion Suppression/Enhancement (Matrix Effect) Analyte->Ionization Volume Injection Volume Variation Analyte->Volume IS_d4 This compound (SIL-IS) IS_d4->Extraction IS_d4->Ionization IS_d4->Volume IS_analog Structural Analog (Non-SIL IS) IS_analog->Extraction IS_analog->Ionization IS_analog->Volume Matrix Biological Matrix (Plasma, Blood, etc.) Ratio_d4 Consistent Analyte/IS Ratio Extraction->Ratio_d4 Compensated Ratio_analog Variable Analyte/IS Ratio Extraction->Ratio_analog Partially Compensated Ionization->Ratio_d4 Compensated Ionization->Ratio_analog Partially Compensated Volume->Ratio_d4 Compensated Volume->Ratio_analog Partially Compensated Result_accurate Accurate & Precise Quantification Ratio_d4->Result_accurate Result_inaccurate Inaccurate & Imprecise Quantification Ratio_analog->Result_inaccurate

Figure 1: Logical relationship demonstrating the superiority of a stable isotope-labeled internal standard (SIL-IS).

Experimental Protocol for Bioanalytical Method Validation

The following is a detailed methodology for the validation of a bioanalytical method for Tigolaner in a biological matrix (e.g., plasma) using this compound as the internal standard, adhering to FDA and EMA guidelines.[4][5]

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Tigolaner in a suitable organic solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation

  • Pipette a known volume of blank biological matrix into sample tubes.

  • Spike the matrix with the appropriate analyte working solutions to prepare calibration standards and QC samples (low, medium, and high concentrations).

  • Add a fixed volume of the this compound internal standard working solution to all samples except the blank matrix.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile), followed by vortexing and centrifugation.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions: Utilize a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation of Tigolaner and this compound.

  • Mass Spectrometric Conditions: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Tigolaner and this compound.

4. Validation Parameters

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.[5]

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the calibration curve and determine the linear range.

  • Accuracy and Precision: Analyze replicate QC samples (n≥5) at low, medium, and high concentrations on at least three different days to determine intra- and inter-day accuracy and precision.[4]

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

start Start prep_solutions Prepare Stock & Working Solutions (Analyte & IS) start->prep_solutions prep_samples Prepare Calibration Standards & QC Samples in Matrix prep_solutions->prep_samples add_is Add Internal Standard (this compound) prep_samples->add_is extraction Protein Precipitation & Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing validation Evaluate Validation Parameters (Accuracy, Precision, Stability, etc.) data_processing->validation report Generate Validation Report validation->report end End report->end

Figure 2: Experimental workflow for bioanalytical method validation.

References

Pharmacokinetic comparison of Tigolaner in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profile of Tigolaner, a novel isoxazoline (B3343090) ectoparasiticide, reveals significant data in felines. However, a comparative analysis across different animal species is currently limited by the lack of publicly available data for species other than cats.

This guide summarizes the existing pharmacokinetic data for Tigolaner in domestic cats, providing researchers, scientists, and drug development professionals with a detailed overview of its absorption, distribution, metabolism, and excretion. The information is primarily derived from studies on Felpreva®, a topical combination product containing Tigolaner, emodepside, and praziquantel (B144689).

Quantitative Pharmacokinetic Parameters in Cats

The pharmacokinetic profile of Tigolaner following a single topical administration in cats is characterized by slow absorption and a long elimination half-life, contributing to its extended duration of efficacy against fleas and ticks.[1][2][3] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueUnitCitation
Maximum Plasma Concentration (Cmax) 1352 (equivalent to 1.35 mg/l)µg/l[1][2]
Time to Maximum Concentration (Tmax) 12days[1][2]
Area Under the Curve (AUC) 1566mg*h/l[2]
Elimination Half-life (t1/2) 24days[1][2]
Absolute Bioavailability 57%[2]
Volume of Distribution (Vd) 4l/kg[2]
Plasma Clearance 0.005l/h/kg[2]

Experimental Protocols

The presented pharmacokinetic data for Tigolaner in cats was primarily obtained from studies utilizing a fixed combination topical product, Felpreva®. The general experimental design is outlined below.

Study Design: Pharmacokinetic parameters were determined in healthy, adult domestic cats following a single topical administration of Felpreva®. To determine absolute bioavailability, a separate group of cats received an intravenous administration of Tigolaner.

Animal Subjects: Clinically healthy adult cats of mixed breeds were used in the studies. The animals were acclimatized to the study conditions before the commencement of the experiments.

Drug Administration:

  • Topical Administration: Felpreva® was applied as a spot-on solution to the skin at the base of the cat's skull. The recommended minimum dose is 14.4 mg of Tigolaner per kg of body weight.[1]

  • Intravenous Administration: For bioavailability assessment, a solution of Tigolaner was administered intravenously.

Sample Collection and Analysis: Blood samples were collected from the jugular vein or other suitable vessels at predetermined time points before and after drug administration. Plasma was harvested from the blood samples and stored frozen until analysis. Tigolaner concentrations in plasma were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

Metabolism and Excretion

Tigolaner is characterized by its limited metabolism and slow excretion. The primary route of elimination is through the feces, with renal clearance being a minor pathway.[1][2] In cats, approximately 54% of the administered dose is excreted in the feces within 28 days, while less than 0.5% is eliminated via urine.[2] This slow clearance contributes to the persistent plasma concentrations and long-lasting efficacy of the compound.

Visualizing the Pharmacokinetic Workflow and Comparison

The following diagrams illustrate the typical experimental workflow for a pharmacokinetic study of Tigolaner and the logical structure for a comparative analysis, highlighting the current data gap.

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration cluster_analysis Data Analysis animal_selection Animal Selection (Healthy Adult Cats) acclimatization Acclimatization animal_selection->acclimatization baseline_sampling Baseline Blood Sampling acclimatization->baseline_sampling topical_admin Topical Administration (Tigolaner Formulation) baseline_sampling->topical_admin serial_sampling Serial Blood Sampling topical_admin->serial_sampling plasma_processing Plasma Processing & Storage serial_sampling->plasma_processing hplc_ms_analysis HPLC-MS/MS Analysis plasma_processing->hplc_ms_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental) hplc_ms_analysis->pk_modeling parameter_determination Parameter Determination (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_determination

Caption: Experimental workflow for a Tigolaner pharmacokinetic study.

logical_comparison cluster_species Animal Species cluster_pk_data Pharmacokinetic Data cluster_comparison Comparative Analysis cat Cats cat_data Detailed Data Available (Cmax, Tmax, AUC, t1/2, etc.) cat->cat_data dog Dogs no_data No Publicly Available Data dog->no_data other Other Species other->no_data comparison_node Direct Comparison Not Possible (Data Gap) cat_data->comparison_node no_data->comparison_node

References

A Comparative Analysis of Tigolaner's Efficacy: Standalone vs. Combination Therapy with Emodepside/Praziquantel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the parasiticidal efficacy of tigolaner (B611375) when administered as a monotherapy versus its use in a fixed combination with emodepside (B1671223) and praziquantel (B144689). The analysis is based on peer-reviewed studies and is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Executive Summary

Tigolaner is a potent acaricide and insecticide belonging to the bispyrazole chemical class.[1] Its efficacy is significantly broadened to include major feline endoparasites when combined with the anthelmintic agents emodepside and praziquantel. This guide synthesizes the available data to compare the performance of tigolaner in both standalone and combination formulations against a range of feline parasites.

The evidence clearly indicates that while tigolaner alone is highly effective against key ectoparasites like fleas and mites, the addition of emodepside and praziquantel is essential for activity against nematodes (roundworms) and cestodes (tapeworms), respectively.[1][2]

Mechanism of Action of Active Ingredients

The combination of tigolaner, emodepside, and praziquantel results in a broad-spectrum parasiticide with distinct mechanisms of action for each component, targeting different parasite groups.

Tigolaner: As an acaricide and insecticide, tigolaner acts as a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of arthropods.[2] This disruption of neurotransmission leads to paralysis and death of the parasite.[2]

Emodepside: This semi-synthetic compound is active against all stages of roundworms.[1] It stimulates presynaptic receptors at the neuromuscular junction in nematodes, leading to paralysis and death.[1]

Praziquantel: A pyrazinoisoquinoline derivative, praziquantel is effective against tapeworms.[1] It alters the permeability of the parasite's cell membranes to calcium ions, resulting in severe muscle contraction, paralysis, and ultimately, the death of the parasite.[1]

Mechanism_of_Action cluster_Tigolaner Tigolaner (Ectoparasites) cluster_Emodepside Emodepside (Nematodes) cluster_Praziquantel Praziquantel (Cestodes) Tigolaner Tigolaner GABA GABA-gated Chloride Channels Tigolaner->GABA Inhibits Paralysis_Ecto Paralysis and Death GABA->Paralysis_Ecto Leads to Emodepside Emodepside Presynaptic Presynaptic Receptors (Neuromuscular Junction) Emodepside->Presynaptic Stimulates Paralysis_Nema Paralysis and Death Presynaptic->Paralysis_Nema Leads to Praziquantel Praziquantel Calcium Calcium Ion Permeability Praziquantel->Calcium Alters Contraction Muscle Contraction and Paralysis Calcium->Contraction Leads to Ectoparasite_Efficacy_Workflow start Cat Selection (Healthy, Acclimatized) infestation Artificial Infestation (e.g., C. felis, O. cynotis) start->infestation allocation Random Allocation to Treatment Groups infestation->allocation treatment Single Topical Treatment (Day 0) allocation->treatment assessment Parasite Counts (e.g., Combing, Ear Flushing) treatment->assessment At Predefined Intervals (e.g., Day 1, Day 28, Week 13) endpoint Efficacy Calculation (Comparison to Control) assessment->endpoint

References

A Head-to-Head Examination of Tigolaner and Sarolaner: Efficacy, Pharmacokinetics, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ectoparasiticide development, tigolaner (B611375) and sarolaner (B610696) have emerged as potent agents for the control of fleas, ticks, and mites in companion animals. While both compounds target the nervous system of invertebrates, they belong to distinct chemical classes—tigolaner is a bispyrazole and sarolaner is an isoxazoline (B3343090). This guide provides a comprehensive comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Invertebrate Nervous System

Both tigolaner and sarolaner exert their parasiticidal effects by acting as antagonists of gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nervous system of insects and acarines.[1][2] This antagonism blocks the inhibitory action of GABA and glutamate, leading to hyperexcitation, paralysis, and death of the ectoparasite.[3] Although they share a common mode of action, their distinct chemical structures as a bispyrazole (tigolaner) and an isoxazoline (sarolaner) may influence their binding characteristics and spectrum of activity.[1][2]

cluster_Neuron Invertebrate Neuron cluster_Compounds Compounds GABA_R GABA Receptor Cl_Channel Chloride Ion Channel GABA_R->Cl_Channel Gates Glu_R Glutamate Receptor Glu_R->Cl_Channel Gates Hyperexcitation Hyperexcitation Cl_Channel->Hyperexcitation Blockage leads to Tigolaner Tigolaner Tigolaner->GABA_R Antagonist Tigolaner->Glu_R Antagonist Sarolaner Sarolaner Sarolaner->GABA_R Antagonist Sarolaner->Glu_R Antagonist Paralysis Paralysis Hyperexcitation->Paralysis Death Death Paralysis->Death cluster_PreTreatment Pre-Treatment Phase cluster_Treatment Treatment Phase cluster_PostTreatment Post-Treatment Phase Acclimatization Animal Acclimatization Health_Screening Health Screening Acclimatization->Health_Screening Randomization Randomization into Groups Health_Screening->Randomization Treatment_Admin Treatment Administration (Day 0) Randomization->Treatment_Admin Flea_Infestation Artificial Flea Infestation Treatment_Admin->Flea_Infestation Flea_Counts Flea Counts at Specific Timepoints Flea_Infestation->Flea_Counts Data_Analysis Data Analysis (Efficacy Calculation) Flea_Counts->Data_Analysis

References

The Gold Standard for Bioanalysis: Justifying the Use of a Deuterated Internal Standard in Tigolaner Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative bioanalysis of the novel ectoparasiticide Tigolaner, the choice of an internal standard is a critical decision. This guide provides an objective comparison of a deuterated internal standard versus a structural analogue for Tigolaner assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by established principles and representative experimental data.

Internal standards (IS) are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards are stable isotope-labeled internal standards (SIL-IS), such as a deuterated form of the analyte, and structural analogues, which are chemically similar but not identical compounds.[2]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, recommend the use of SIL-IS as the preferred choice for bioanalytical methods.[1]

Performance Comparison: Deuterated vs. Structural Analogue Internal Standards

The scientific consensus, backed by extensive data, is that SIL-IS, such as a deuterated Tigolaner (Tigolaner-dn), provides superior assay performance compared to structural analogues.[2][3] This is because a deuterated standard is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[4] Structural analogues, while similar, may have different extraction recoveries, chromatographic retention times, and ionization responses, leading to less reliable data.[3]

Key Performance Parameters

The following table summarizes the expected quantitative performance differences between a deuterated Tigolaner internal standard and a structural analogue, such as Afoxolaner. This data is representative of typical outcomes observed in bioanalytical method validation.

Performance ParameterDeuterated Internal Standard (Tigolaner-dn)Structural Analogue Internal Standard (e.g., Afoxolaner)Justification
Precision (%CV) Typically <5%Can be >15%The deuterated IS perfectly co-elutes and experiences identical matrix effects, leading to better normalization of variability.[3]
Accuracy (%Bias) Typically within ±5%Can be >15%The identical chemical nature of the deuterated IS ensures it accurately tracks the analyte through extraction and ionization, minimizing bias.[5]
Matrix Effect (%CV of IS-normalized Matrix Factor) ≤15%Often >15%A deuterated IS is the best tool to compensate for ion suppression or enhancement from complex biological matrices because it is affected in the same way as the analyte.[1]
Extraction Recovery Identical to AnalyteMay differ from AnalyteMinor differences in polarity and structure can lead to different extraction efficiencies between the analyte and a structural analogue.
Chromatographic Retention Time Co-elutes with AnalyteSimilar, but may not be identicalCo-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak.

Experimental Protocols

To objectively compare the performance of a deuterated and a structural analogue internal standard for a Tigolaner assay, a series of validation experiments should be conducted. Below is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective

To determine the ability of a deuterated and a structural analogue internal standard to compensate for matrix effects in a complex biological matrix (e.g., canine plasma).

Materials
  • Tigolaner analytical standard

  • Deuterated Tigolaner (Tigolaner-dn) internal standard

  • Structural Analogue (e.g., Afoxolaner) internal standard

  • Control canine plasma from at least six different sources

  • HPLC-grade solvents (acetonitrile, methanol, water, formic acid)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (either Tigolaner-dn or Afoxolaner).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for Tigolaner, Tigolaner-dn, and Afoxolaner.

Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and IS spiked in mobile phase.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted first, then the analyte and IS are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and IS are added to plasma before extraction.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area in Set 2) / (Peak area in Set 1)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess Variability: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six different plasma sources for both the deuterated and the structural analogue internal standards. A lower CV indicates better compensation for the variability of the matrix effect.

Visualizing the Justification

The following diagrams illustrate the logical workflow and the rationale for using a deuterated internal standard.

G cluster_0 Bioanalytical Workflow cluster_1 Sources of Variability cluster_2 Correction Mechanism Sample Plasma Sample (with Tigolaner) Add_IS Add Internal Standard (Tigolaner-d_n_) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction V_Pipetting Pipetting Errors Add_IS->V_Pipetting Introduces variability Analysis LC-MS/MS Analysis Extraction->Analysis V_Extraction Extraction Inefficiency Extraction->V_Extraction Introduces variability Calculation Calculate Concentration (Analyte/IS Ratio) Analysis->Calculation V_Matrix Matrix Effects (Ion Suppression/Enhancement) Analysis->V_Matrix Introduces variability V_Injection Injection Volume Analysis->V_Injection Introduces variability V_Ionization Ionization Fluctuation Analysis->V_Ionization Introduces variability Correction Deuterated IS (Tigolaner-d_n_) behaves identically to Tigolaner, experiencing the same variations. The ratio of their signals remains constant, ensuring accurate quantification. V_Pipetting->Correction V_Extraction->Correction V_Matrix->Correction V_Injection->Correction V_Ionization->Correction Correction->Calculation Enables accurate result

Caption: Workflow for a Tigolaner assay using a deuterated internal standard.

G cluster_Deuterated Advantages of Deuterated IS cluster_Analog Disadvantages of Analog IS Start Start: Tigolaner Assay IS_Choice Choice of Internal Standard Start->IS_Choice Deuterated Deuterated IS (Tigolaner-d_n_) IS_Choice->Deuterated Recommended Analog Structural Analog IS (e.g., Afoxolaner) IS_Choice->Analog Alternative D_Coelution Co-elution with Analyte Deuterated->D_Coelution A_Retention Different Retention Time Analog->A_Retention D_Matrix Identical Matrix Effects D_Coelution->D_Matrix D_Recovery Identical Extraction Recovery D_Matrix->D_Recovery D_Result High Accuracy & Precision D_Recovery->D_Result A_Matrix Variable Matrix Effects A_Retention->A_Matrix A_Recovery Different Extraction Recovery A_Matrix->A_Recovery A_Result Potential for Inaccuracy & Imprecision A_Recovery->A_Result

Caption: Logical comparison of internal standard choices for Tigolaner assays.

Conclusion

The use of a deuterated internal standard is the scientifically and regulatorily preferred approach for the quantitative bioanalysis of Tigolaner. Its ability to perfectly mimic the analyte throughout the entire analytical process ensures the highest level of accuracy and precision, which is paramount for reliable pharmacokinetic and toxicokinetic studies in drug development. While a structural analogue may be considered when a deuterated standard is unavailable, it comes with a higher risk of assay variability and potential inaccuracies. Therefore, investing in a deuterated internal standard for Tigolaner assays is a critical step in generating robust and defensible bioanalytical data.

References

Inter-Laboratory Validation of Tigolaner Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the quantification of Tigolaner, a novel isoxazoline (B3343090) ectoparasiticide. While specific inter-laboratory validation data for Tigolaner is not publicly available, this document outlines a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of four other isoxazoline derivatives in plasma. This method serves as a robust framework and a reliable alternative for the quantification of Tigolaner in biological matrices.

The experimental data and protocols presented herein are compiled from established methodologies for compounds within the same chemical class, offering a strong foundation for researchers developing and validating methods for Tigolaner.

Quantitative Data Summary

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the bioanalysis of isoxazoline compounds due to its high sensitivity and selectivity. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of fluralaner (B1663891), sarolaner, lotilaner, and afoxolaner (B517428) in avian plasma, which can be considered representative for the analytical performance expected for a Tigolaner assay.[1]

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Isoxazoline Quantification in Plasma [1]

ParameterFluralanerSarolanerLotilanerAfoxolaner
Linearity (r²) >0.99>0.99>0.99>0.99
Linear Range 1 - 1500 ng/mL1 - 1500 ng/mL1 - 1500 ng/mL1 - 1500 ng/mL
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL1 ng/mL1 ng/mL
Intra-day Precision (%RSD) 1.79 - 14.971.79 - 14.971.79 - 14.971.79 - 14.97
Inter-day Precision (%RSD) 3.43 - 10.933.43 - 10.933.43 - 10.933.43 - 10.93
Intra-day Accuracy (%RE) 1.33 - 11.671.33 - 11.671.33 - 11.671.33 - 11.67
Inter-day Accuracy (%RE) 2.7 - 8.782.7 - 8.782.7 - 8.782.7 - 8.78
Total Recovery 85 - 99%85 - 99%85 - 99%85 - 99%
Matrix Effect <15%<15%<15%<15%

Data adapted from a study on the simultaneous determination of four isoxazoline derivatives in laying hen plasma.[1]

Experimental Protocols

A detailed experimental protocol for the quantification of isoxazolines in plasma using LC-MS/MS is provided below. This protocol is based on established methods for afoxolaner and fluralaner and can be adapted for Tigolaner.[2][3]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting isoxazolines from plasma samples.[3][4]

  • Materials:

    • Plasma samples (blank, spiked calibration standards, quality controls, and unknown samples)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a closely related isoxazoline not present in the sample)

    • Precipitating solvent: Acetonitrile (B52724) (ACN) containing 1% formic acid

  • Procedure:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile (with 1% formic acid).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject the prepared sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example for Afoxolaner):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient is typically used to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions need to be optimized for Tigolaner and the chosen internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Tigolaner in a plasma sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for Tigolaner quantification in plasma.

Method Validation Pathway

This diagram outlines the logical progression of experiments conducted during the validation of a bioanalytical method.

validation_pathway cluster_core_validation Core Validation Parameters cluster_stability_assessment Stability Assessment selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity loq Limit of Quantification (LOQ) linearity->loq accuracy_precision Accuracy & Precision (Intra- & Inter-day) loq->accuracy_precision recovery Extraction Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect freeze_thaw Freeze-Thaw Stability matrix_effect->freeze_thaw bench_top Bench-Top Stability freeze_thaw->bench_top long_term Long-Term Stability bench_top->long_term stock_solution Stock Solution Stability long_term->stock_solution

Caption: Logical flow of the method validation process.

References

Safety Operating Guide

Navigating the Disposal of Tigolaner-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Tigolaner-d4, a deuterated isotopologue of the insecticide and acaricide, Tigolaner.

Key Safety and Disposal Considerations

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated vials, caps, and weighing papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.

    • Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date.

  • Storage:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Consult Your Environmental Health and Safety (EHS) Office:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have specific procedures and requirements for waste management and will ensure compliance with all local, state, and federal regulations.

Quantitative Data Summary

As no specific quantitative data for this compound disposal was found, general principles for chemical waste apply. The key is complete containment and disposal through a licensed hazardous waste handler.

Waste TypeContainerLabeling Requirements
Solid Compatible, sealed hazardous waste bin."Hazardous Waste," "this compound," Date
Liquid Compatible, sealed liquid waste bottle."Hazardous Waste," "this compound," Solvent, Concentration, Date
Sharps Puncture-resistant sharps container."Hazardous Waste," "Sharps," "this compound," Date
Empty Containers Triple-rinsed with a suitable solvent.The collected rinsate should be disposed of as liquid hazardous waste. Deface original label.

Experimental Protocols

Detailed experimental protocols for the use of this compound would be specific to the research being conducted. However, any protocol should include a dedicated section on waste disposal that aligns with the procedures outlined above.

Logical Workflow for this compound Disposal

This compound Disposal Workflow A Start: this compound Waste Generation B Identify Waste Type A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup and Final Disposal G->H I End: Proper Disposal H->I

Personal protective equipment for handling Tigolaner-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tigolaner-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear single-use nitrile gloves to prevent skin contact. Double gloving may be appropriate for higher-risk tasks.
Eye Protection Safety Glasses/GogglesUse safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
Face Protection Face ShieldA face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Fume HoodHandle this compound in a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing risks. The following diagram outlines the procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next handle_aliquot Aliquot this compound prep_hood->handle_aliquot Proceed handle_exp Perform Experiment handle_aliquot->handle_exp Next cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste Next cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe Next cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Final Step

This compound Safe Handling Workflow

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • This veterinary medicinal product does not require any special temperature storage conditions[1]. Keep the applicator in the aluminium blister in order to protect from moisture[1].

Preparation for Use:

  • Before handling, ensure you have read and understood the available safety information.

  • Don all required personal protective equipment as detailed in the table above.

  • Prepare your work area within a certified chemical fume hood.

Handling and Use:

  • Avoid direct skin and eye contact. In case of accidental skin contact, wash the area immediately with soap and water[1].

  • If the product accidentally gets into the eyes, flush them thoroughly with plenty of water[1].

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory[1].

  • Pregnant women and those intending to conceive should wear gloves to avoid direct contact with the product, as fetotoxic effects have been described in laboratory animals after exposure to tigolaner[1][2][3].

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site.

First Aid:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of via wastewater or household waste[1].
Contaminated Labware All disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
Contaminated PPE Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

Environmental Precautions:

  • Tigolaner may be dangerous for fish and other aquatic organisms[1]. Therefore, the veterinary medicinal product should not enter water courses[1].

  • Utilize take-back schemes for the disposal of any unused product or waste materials whenever possible[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.